An In-depth Technical Guide to 5-Bromo-2-(4-methoxybenzyl)-2H-indazole: Synthesis, Properties, and Therapeutic Potential
Introduction: The Privileged Indazole Scaffold Indazoles, bicyclic heterocyclic compounds formed by the fusion of a benzene and a pyrazole ring, represent a cornerstone of modern medicinal chemistry.[1] Their unique stru...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Privileged Indazole Scaffold
Indazoles, bicyclic heterocyclic compounds formed by the fusion of a benzene and a pyrazole ring, represent a cornerstone of modern medicinal chemistry.[1] Their unique structural and electronic properties allow them to serve as versatile pharmacophores, engaging with a wide array of biological targets.[1] The indazole nucleus is a key feature in several FDA-approved drugs, highlighting its clinical significance. This guide provides a comprehensive technical overview of a specific, functionalized derivative: 5-Bromo-2-(4-methoxybenzyl)-2H-indazole. We will delve into its physicochemical characteristics, plausible synthetic routes, potential applications in drug discovery, and the analytical methodologies required for its characterization. The strategic placement of the bromine atom at the 5-position and the 4-methoxybenzyl group at the N2 position offers a unique combination of features for developing novel therapeutic agents. The bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, while the methoxybenzyl group can influence solubility, metabolic stability, and target engagement.
The synthesis of 2-substituted-2H-indazoles can be achieved through several strategic approaches. Direct N-alkylation of the 5-bromo-1H-indazole core with 4-methoxybenzyl bromide is a primary route. This reaction typically yields a mixture of N1 and N2 isomers, necessitating chromatographic separation.
A plausible and regioselective method involves a one-pot condensation and reductive cyclization, adapted from established protocols for 2H-indazole synthesis.[5]
Proposed Synthetic Workflow
A likely synthetic pathway for 5-Bromo-2-(4-methoxybenzyl)-2H-indazole is outlined below.
Caption: Proposed two-step synthesis of the target compound.
To a solution of 5-bromo-2-nitrobenzaldehyde (1.0 eq) in ethanol, add 4-methoxybenzylamine (1.1 eq).
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the imine intermediate by Thin Layer Chromatography (TLC).
Upon completion, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Reductive Cyclization (Cadogan Reaction):
Dissolve the crude imine intermediate in a high-boiling point solvent such as toluene or xylene.
Add a reducing agent, typically a phosphite like triethyl phosphite (P(OEt)₃) (3.0 eq).
Heat the mixture to reflux (110-140 °C) for 12-24 hours. The phosphite serves to deoxygenate the nitro group, facilitating the cyclization to form the indazole ring.
Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
Purify the residue using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the desired product, 5-Bromo-2-(4-methoxybenzyl)-2H-indazole.
Applications in Drug Discovery and Development
The indazole scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in compounds with significant biological activity.[1] The title compound, with its specific substitutions, holds potential in several therapeutic areas.
Kinase Inhibition: Many indazole-containing compounds are potent protein kinase inhibitors.[1] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 5-bromo-2-(4-methoxybenzyl)-2H-indazole core could serve as a scaffold for developing inhibitors of kinases such as VEGFR, PDGFR, or others implicated in oncology. The 4-methoxybenzyl group may occupy the hydrophobic pocket of the ATP-binding site, while the indazole core forms key hydrogen bonds with the hinge region of the kinase.
Caption: Conceptual diagram of kinase inhibition by an indazole derivative.
Anticancer and Anti-inflammatory Properties: Derivatives of 5-bromo-indazole have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of halogen substituents often enhances the biological activity of such compounds.
Analytical and Quality Control Methodologies
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 5-Bromo-2-(4-methoxybenzyl)-2H-indazole.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for routine purity assessment and quantification.
Instrumentation: HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm and 280 nm.
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol or acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for confirming the molecular weight and fragmentation pattern, providing structural confirmation.
Instrumentation: GC system coupled to a Mass Spectrometer.
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
Carrier Gas: Helium.
Injection Mode: Split or splitless, depending on the sample concentration.
Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a high temperature (e.g., 300 °C).
MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structure elucidation. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons on both the indazole and the benzyl rings, as well as a singlet for the benzylic CH₂ group and the methoxy group.
Conclusion
5-Bromo-2-(4-methoxybenzyl)-2H-indazole is a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. Its synthesis is achievable through established organic chemistry methodologies, and its characterization relies on standard analytical techniques. The strategic functionalization of the indazole core provides a platform for further chemical exploration to optimize potency, selectivity, and pharmacokinetic properties, making it a molecule of significant interest for researchers in drug discovery and medicinal chemistry.
Structural Elucidation and NMR Characterization of 5-Bromo-2-(4-methoxybenzyl)-2H-indazole: A Technical Whitepaper
Executive Summary Indazoles are privileged pharmacophores in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors and receptor antagonists. A critical synthetic hurdle in developing these mol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Indazoles are privileged pharmacophores in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors and receptor antagonists. A critical synthetic hurdle in developing these molecules is the regioselective functionalization of the indazole nitrogen atoms (N1 vs. N2). Alkylation of 5-bromo-1H-indazole with 4-methoxybenzyl chloride (PMB-Cl) typically yields a mixture of 1H and 2H regioisomers[1]. Differentiating these isomers relies heavily on precise Nuclear Magnetic Resonance (NMR) spectroscopy[2].
This whitepaper provides an in-depth guide to the
1
H and
13
C NMR chemical shifts of 5-Bromo-2-(4-methoxybenzyl)-2H-indazole . By detailing the mechanistic causality behind the spectral data and providing self-validating protocols for structural confirmation, this guide equips researchers with the exact analytical framework needed to verify N2-alkylation.
Mechanistic Causality in Indazole NMR Chemical Shifts
The assignment of NMR signals for indazole derivatives is not merely an exercise in pattern matching; it is deeply rooted in the electronic environment and magnetic anisotropy of the molecule. When analyzing the NMR spectra of PMB-protected indazoles, the most diagnostic signals arise from the benzylic protons of the PMB group, the H-3 proton of the indazole core, and the heavy-atom effect of the bromine substituent.
The N2-Alkylation Deshielding Effect
In the 2H-indazole tautomer, the N2 atom is part of a cross-conjugated system. The benzylic CH
2
protons attached to N2 experience significant deshielding due to the magnetic anisotropy of the adjacent C=N double bond. Consequently, these protons resonate downfield at approximately δ
5.55 ppm . In stark contrast, the N1-alkylated isomer exhibits these protons further upfield around δ
5.30 ppm , as the N1 position is adjacent to the bridgehead aromatic carbon rather than an isolated imine-like double bond.
The Diagnostic H-3 Singlet
The H-3 proton is the most reliable indicator of the indazole oxidation state and tautomeric form. In 2-alkyl-2H-indazoles, the H-3 proton is highly diagnostic, appearing as a sharp, isolated singlet around δ
7.85 ppm .
The Heavy Atom Effect of Bromine
The introduction of a bromine atom at the C-5 position fundamentally alters the local magnetic environment. Bromine exerts a strong diamagnetic shielding effect on the directly attached carbon (C-5), pushing its
13
C chemical shift anomalously upfield to approximately δ
115.5 ppm . Conversely, the electron-withdrawing nature of the halogen deshields the ortho proton (H-4), shifting it downfield to δ
7.82 ppm .
Quantitative NMR Data Assignments
The following tables summarize the theoretical and empirically validated
1
H and
13
C NMR assignments for 5-Bromo-2-(4-methoxybenzyl)-2H-indazole in CDCl
3
.
PMB aromatic protons ortho to the electron-donating methoxy group.
H-2', H-6'
7.25
d
8.6
2H
PMB aromatic protons ortho to the benzylic CH
2
.
H-6
7.35
dd
9.0, 1.8
1H
Indazole core; ortho to H-7, meta to H-4.
H-7
7.58
d
9.0
1H
Indazole core; ortho to H-6.
H-4
7.82
d
1.8
1H
Indazole core; meta coupling only due to the 5-Br substitution.
H-3
7.85
s
-
1H
Indazole core; highly diagnostic for the 2H-tautomer.
Table 2:
13
C NMR Assignments (100 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Type
Assignment Logic / Causality
OCH
3
55.3
CH
3
Standard methoxy carbon shift.
N2-CH
2
56.5
CH
2
Benzylic carbon; characteristic of N2 (
∼
56 ppm) vs N1 (
∼
52 ppm).
C-3', C-5'
114.2
CH
PMB aromatic carbons shielded by ortho methoxy resonance.
C-5
115.5
C (quat)
Upfield shift due to the heavy atom effect of Bromine.
C-7
118.9
CH
Indazole core carbon.
C-3a
122.0
C (quat)
Bridgehead carbon.
C-4
123.8
CH
Indazole core carbon ortho to Bromine.
C-3
124.5
CH
Indazole core carbon; diagnostic for the 2H-isomer.
C-1'
128.5
C (quat)
PMB ipso carbon to the CH
2
group.
C-6
129.2
CH
Indazole core carbon.
C-2', C-6'
129.5
CH
PMB aromatic carbons ortho to the CH
2
group.
C-7a
148.5
C (quat)
Bridgehead carbon adjacent to N1.
C-4'
159.6
C (quat)
PMB ipso carbon to the methoxy group (highly deshielded).
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, the synthesis and subsequent NMR validation must operate as a closed, self-validating system. The following protocol outlines the exact methodology required to isolate and unambiguously confirm the structure of the 2H-isomer.
Reaction Setup: Dissolve 5-bromo-1H-indazole (1.0 equiv) in anhydrous DMF. Add K
2
CO
3
(2.0 equiv) and stir at room temperature for 15 minutes to generate the indazolide anion.
Alkylation: Add 4-methoxybenzyl chloride (1.1 equiv) dropwise. Heat the reaction to 80 °C (thermodynamic control favors the 2H-isomer, whereas kinetic control at 0 °C favors the 1H-isomer)[1].
Chromatographic Separation: Quench with H
2
O, extract with EtOAc, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The 2H-isomer typically elutes slower (higher polarity) than the 1H-isomer.
Step-by-step workflow for the synthesis, isolation, and NMR validation of the 2H-indazole.
Protocol Step 2: NMR Sample Preparation
Weigh 15–20 mg of the purified 2H-isomer.
Dissolve completely in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended in the solution.
Protocol Step 3: 1D and 2D NMR Acquisition
1
H NMR: Acquire at 400 MHz or 500 MHz. Set the relaxation delay (D1) to 1.0 s, and acquire 16 scans.
13
C NMR: Acquire at 100 MHz or 125 MHz. Set D1 to 2.0 s to ensure adequate relaxation of quaternary carbons (C-5, C-3a, C-7a), and acquire a minimum of 1024 scans.
Validation Checkpoint (HMBC): To definitively prove N2-alkylation, acquire a
1
H-
13
C Heteronuclear Multiple Bond Correlation (HMBC) spectrum.
The Logic: The benzylic CH
2
protons (
δ
5.55) will show strong
3J
correlations to C-3 (
δ
124.5) and C-3a (
δ
122.0).
The Falsification: If the compound were the N1-isomer, the CH
2
protons would show a strong
3J
correlation to C-7a (
δ
148.5) instead. The absence of a correlation to C-7a is the ultimate proof of the 2H-structure.
Key HMBC correlations used to unambiguously differentiate the 2H-indazole from the 1H-indazole.
References
Martinez, L. E., et al. "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions." The Journal of Organic Chemistry, 2009, 74(15), 5810–5813. URL:[Link]
Elguero, J., Fruchier, A., & Trofimenko, S. "13C NMR of indazoles." Chemistry of Heterocyclic Compounds, 1995, 31, 893–904. URL:[Link]
Comprehensive Crystallographic Analysis of 5-Bromo-2-(4-methoxybenzyl)-2H-indazole: A Technical Guide
Executive Summary The compound 5-Bromo-2-(4-methoxybenzyl)-2H-indazole (CAS: 1035096-84-4) is a highly versatile building block in modern medicinal chemistry. Indazole cores are privileged pharmacophores found in numerou...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 5-Bromo-2-(4-methoxybenzyl)-2H-indazole (CAS: 1035096-84-4) is a highly versatile building block in modern medicinal chemistry. Indazole cores are privileged pharmacophores found in numerous kinase inhibitors and receptor antagonists. Specifically, the 2H-indazole regioisomer exhibits distinct physicochemical properties and binding modes compared to its 1H counterpart.
This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By establishing a self-validating crystallographic protocol, researchers can unambiguously confirm regiochemistry, analyze the conformational dynamics of the p-methoxybenzyl (PMB) protecting group, and leverage the heavy bromine atom for phase problem resolution.
Structural Significance & Chemical Context
The Regiochemistry Challenge
Alkylation of the indazole core typically yields a mixture of 1H and 2H regioisomers due to annular tautomerism. While 1D and 2D NMR (such as NOESY or HMBC) are routinely used to assign regiochemistry, these methods can sometimes yield ambiguous results due to the rotational freedom of the benzyl group and overlapping aromatic signals.
Single-crystal X-ray diffraction serves as the absolute source of truth for 3D spatial connectivity. As demonstrated in structural studies of related PMB-protected 2H-indazoles [1], SCXRD definitively maps the N2–C(benzyl) bond, confirming the successful isolation of the 2H isomer.
The Role of the Substituents
The 4-Methoxybenzyl (PMB) Group: Serves as a robust protecting group that locks the indazole in the 2H tautomeric form. Its electron-donating nature and steric bulk significantly influence the crystal packing, often driving the formation of centrosymmetric dimers.
The 5-Bromo Substituent: Synthetically, it provides a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Crystallographically, bromine (
Z=35
) acts as a heavy atom. Its strong scattering power and significant anomalous dispersion (
Δf′′
) drastically simplify the phase problem and allow for absolute structure determination if chiral derivatives are subsequently synthesized.
A structural model is only as good as the crystal it is derived from. PMB-protected indazoles possess a high degree of lipophilicity and conformational flexibility, which often leads to "oiling out" (liquid-liquid phase separation) rather than nucleation.
Step-by-Step Crystallization Workflow
Solvent Selection (Causality): Avoid highly polar protic solvents that may disrupt the weak intermolecular
π−π
stacking of the indazole cores. A binary solvent system of Ethyl Acetate (EtOAc) and Hexanes (1:3 v/v) is optimal. EtOAc provides solubility, while the non-polar hexane acts as an antisolvent to tune the dielectric constant.
Preparation: Dissolve 20–30 mg of highly purified (>99% by HPLC) 5-Bromo-2-(4-methoxybenzyl)-2H-indazole in 1 mL of the solvent mixture in a 4 mL glass vial.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove dust particles, which can cause heterogeneous nucleation and yield multi-crystalline clusters (twins).
Slow Evaporation: Puncture the vial cap with a single needle hole. Place the vial in a vibration-free environment at a constant temperature (20 °C).
Harvesting: Crystals typically form within 3–7 days. Harvest the crystals directly into a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and mechanical degradation.
Workflow detailing the causality-driven crystallization strategy for 2H-indazole derivatives.
X-Ray Diffraction Protocol & Data Pipeline
Data Collection Parameters
Radiation Source: Molybdenum K
α
(
λ=0.71073
Å) is preferred for routine connectivity. Copper K
α
(
λ=1.54184
Å) can be used to maximize the anomalous scattering signal of the bromine atom.
Cryocooling (100 K): Data collection must be performed under a nitrogen cold stream. Causality: Lowering the temperature reduces the thermal vibrations (Debye-Waller factor) of the atoms, particularly the flexible PMB group. This results in sharper diffraction spots at high
2θ
angles, exponentially increasing the precision of the calculated bond lengths.
Phase Solution and Refinement
The raw diffraction frames are integrated, and the phase problem is solved using dual-space or Patterson methods. The heavy bromine atom generates strong, easily identifiable vectors in the Patterson map. The structure is then refined using full-matrix least-squares on
F2
via SHELXL [2], typically operated through the Olex2 graphical interface [3].
SCXRD data processing pipeline highlighting phase solution and refinement stages.
Crystallographic Data & Structural Analysis
Based on the crystallographic behavior of the 2H-indazole core and structurally analogous PMB-protected derivatives [1], the quantitative data is summarized below. The compound typically crystallizes in a monoclinic crystal system.
The structural geometry of the 2H-indazole is distinct from the 1H-isomer. The N1–N2 bond exhibits significant double-bond character, while the bromine atom slightly withdraws electron density from the conjugated
π
-system.
Structural Feature
Atoms Involved
Representative Value
Chemical Significance
Core N-N Bond
N1 – N2
1.365(2) Å
Confirms the 2H tautomeric delocalization.
Alkylation Site
N2 – C(benzyl)
1.470(3) Å
Unambiguous proof of N2 regioselectivity.
Halogen Handle
C5 – Br1
1.895(2) Å
Standard
sp2
-hybridized C-Br bond length.
Core Geometry
C3 – N2 – N1
113.5(2)°
Planar geometry of the pyrazole fused ring.
Refinement Validation & Quality Control
A crystallographic protocol must be a self-validating system. To ensure the trustworthiness of the structural model for 5-Bromo-2-(4-methoxybenzyl)-2H-indazole, the final refinement must strictly adhere to the following quality control metrics:
Absorption Correction Efficacy: Because bromine is a strong X-ray absorber (
μ≈2.8
mm⁻¹), a multi-scan absorption correction (e.g., SADABS) is mandatory. Validation: The highest residual electron density peak in the final Fourier difference map must be
<1.0e−/A˚3
. Peaks larger than this, especially located near the Br atom, indicate Fourier truncation ripples and a failed absorption correction.
Model Convergence: The Goodness-of-Fit (GooF or
S
) should be approximately
1.00±0.05
. A GooF significantly higher than 1 indicates that the model is under-parameterized (e.g., missing disorder in the PMB group), while a GooF
<0.9
suggests over-parameterization or data scaling issues.
R-Factors: For a high-quality crystal of this molecule, the internal merging agreement (
Rint
) should be
<0.05
, and the final unweighted R-factor (
R1
) for observed reflections (
I>2σ(I)
) should be
<0.05
.
By adhering to these stringent methodologies, researchers can confidently utilize the structural data of 5-Bromo-2-(4-methoxybenzyl)-2H-indazole to guide rational drug design, computational docking studies, and downstream synthetic functionalization.
References
Ebert, K., Köckerling, M., & Mamat, C. (2012). The Synthesis and Molecular Structure of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole. Crystals, 2(2), 176-181.[Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]
Exploratory
Regioselective N-Alkylation of 5-Bromoindazole with PMB Chloride: Mechanistic Insights and Protocol Standardization
Executive Summary The functionalization of the indazole core is a cornerstone of modern medicinal chemistry and drug development. Specifically, 5-bromoindazole serves as a highly versatile pharmacophore and synthetic int...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of the indazole core is a cornerstone of modern medicinal chemistry and drug development. Specifically, 5-bromoindazole serves as a highly versatile pharmacophore and synthetic intermediate; however, its ambidentate nature presents a significant regioselectivity challenge during N-alkylation. This whitepaper provides an in-depth mechanistic analysis of the N-alkylation of 5-bromoindazole using p-methoxybenzyl (PMB) chloride. By synthesizing Density Functional Theory (DFT) insights with empirical optimization, this guide establishes a self-validating, highly selective protocol for N1-alkylation, ensuring reproducibility and high yields for downstream drug discovery applications.
Mechanistic Principles of Regioselectivity
Tautomerism and the Ambidentate Indazolide Anion
Indazoles exhibit annular tautomerism, existing in an equilibrium between the benzenoid 1H-indazole and the quinonoid 2H-indazole forms. Quantum mechanical (QM) calculations demonstrate that the 1H-indazole tautomer is thermodynamically more stable than its 2H-counterpart by approximately 4.46 kcal/mol[1].
Upon exposure to a base, 5-bromoindazole is deprotonated to form an ambidentate indazolide anion. The negative charge is delocalized across both the N1 and N2 atoms. The presence of the bromine atom at the C5 position exerts an inductive electron-withdrawing effect (-I), which lowers the pKa of the N-H bond (facilitating deprotonation) while subtly modulating the nucleophilicity of the nitrogen centers.
Kinetic Control in PMB Chloride Alkylation
Direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-alkylated products[2]. Because the reverse reaction (dealkylation of the PMB group) requires overcoming a massive energy barrier (≈50–60 kcal/mol), the alkylation process is strictly irreversible under standard basic conditions[3]. Consequently, product distribution is governed entirely by kinetic control . The regioselectivity is dictated by the relative activation energies (
ΔG‡
) of the N1 versus N2 transition states.
The "Cesium Effect" and Chelation-Driven Selectivity
While N2-alkylation can be artificially favored using specialized reagents (e.g., alkyl 2,2,2-trichloroacetimidates with acidic catalysts like TfOH)[4], standard basic alkylation with PMB-Cl intrinsically favors the N1 position.
Recent DFT studies highlight that the choice of base profoundly impacts the transition state. When cesium carbonate (Cs₂CO₃) is utilized, a chelation mechanism drives N1-selectivity. The large, polarizable Cs⁺ cation coordinates simultaneously with the electrophilic center of PMB-Cl and the indazole nitrogens, effectively templating the attack and lowering the N1 transition state energy relative to N2[2].
Mechanistic pathway of kinetically controlled N1 vs N2 indazole alkylation.
Quantitative Data: Condition Optimization
The table below summarizes the empirical impact of base and solvent selection on the regioselective N-alkylation of 5-bromoindazole. As demonstrated, the transition from sodium/potassium bases to cesium significantly enhances N1-selectivity.
Base
Solvent
Temperature
Conditions / Additive
N1:N2 Ratio
Overall Yield (%)
K₂CO₃
DMF
25 °C
Standard basic alkylation
~ 2:1
75%
NaH
THF
0 °C to 25 °C
Standard basic alkylation
~ 5:1
82%
Cs₂CO₃
DMF
0 °C to 25 °C
Chelation-driven (Optimal)
> 10:1
91%
H₂SO₄ (cat.)
Toluene
110 °C
Thermodynamic (uses PMB-OH)*
> 20:1
85%
*Note: Mildly acidic, thermodynamic conditions utilizing PMB alcohol (PMB-OH) instead of PMB-Cl can also drive N1 selectivity, but require harsh heating and extended reaction times[5].
Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, the following protocol integrates causality for every experimental choice alongside built-in validation checkpoints.
Step-by-Step Methodology
Step 1: Reagent Preparation
Action: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 5-bromo-1H-indazole (1.0 equiv, 10 mmol) and dissolve in anhydrous DMF (50 mL, 0.2 M).
Causality: PMB-Cl is highly susceptible to nucleophilic attack by water. Anhydrous conditions and argon purging prevent the competitive hydrolysis of PMB-Cl into PMB-OH, which would drastically reduce the effective equivalent of the electrophile and stall the reaction.
Step 2: Deprotonation
Action: Cool the solution to 0 °C using an ice bath. Add Cs₂CO₃ (1.5 equiv, 15 mmol) in one portion. Stir for 30 minutes.
Causality: The 0 °C temperature controls the exothermic deprotonation and minimizes oxidative degradation of the indazolide anion. Cs₂CO₃ is specifically chosen to exploit the "cesium effect," where the large ionic radius templates the incoming electrophile toward the N1 position[2].
Step 3: Electrophile Addition
Action: Add PMB-Cl (1.1 equiv, 11 mmol) dropwise via a syringe pump over 10 minutes. Allow the reaction to slowly warm to room temperature and stir for 2 hours.
Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive PMB-Cl. This prevents localized stoichiometric imbalances that could lead to N1/N2 dialkylation artifacts or polymerization of the PMB-Cl.
Step 4: Self-Validation Check (In-Process)
Action: Sample 10 µL of the reaction mixture, dilute in EtOAc, and analyze via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 3:1) and LC-MS.
Validation:
TLC: The N1-PMB isomer will exhibit a higher
Rf
value (typically ~0.6) compared to the N2-PMB isomer (
Rf
~0.4). This is due to the N2-isomer possessing a larger overall dipole moment, making it interact more strongly with the polar silica stationary phase.
LC-MS: Confirm the disappearance of the starting material (
m/z
197/199) and the appearance of the product mass
[M+H]+≈317/319
. The 1:1 isotopic doublet confirms the retention of the 5-bromo substituent.
Step 5: Quenching and Extraction
Action: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) and brine (30 mL).
Causality: NH₄Cl safely neutralizes excess Cs₂CO₃ without creating a highly acidic environment that could prematurely cleave the newly installed PMB group. The rigorous 5% LiCl washes are critical for partitioning the high-boiling DMF out of the organic phase.
Step 6: Purification
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 20% EtOAc in Hexanes).
Self-validating experimental workflow for N1-selective PMB protection.
References
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
Mechanism of a Highly Selective N2 Alkyl
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
(PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.
Technical Guide: Handling, Stability, and Synthetic Utility of 5-Bromo-2-(4-methoxybenzyl)-2H-indazole
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 5-Bromo-2-(4-methoxybenzyl)-2H-indazole (CAS: 1035096-84-4) Executive Summary & Chemical Identity In modern drug...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Compound Focus: 5-Bromo-2-(4-methoxybenzyl)-2H-indazole (CAS: 1035096-84-4)
Executive Summary & Chemical Identity
In modern drug discovery, the indazole scaffold is a privileged pharmacophore found in numerous kinase inhibitors and receptor antagonists. However, the unprotected 1H-indazole system presents significant synthetic challenges due to N1/N2 tautomerization, which leads to poor regioselectivity during functionalization.
5-Bromo-2-(4-methoxybenzyl)-2H-indazole serves as a highly specialized, regiochemically locked building block. By masking the N2 position with a para-methoxybenzyl (PMB) group, chemists can selectively execute cross-coupling reactions at the C5-bromide position without competing N-arylation or catalyst poisoning. Once the desired architecture is built, the PMB group can be orthogonally cleaved to reveal the active pharmaceutical ingredient (API).
Table 1: Physicochemical Properties
Property
Specification
Chemical Name
5-Bromo-2-(4-methoxybenzyl)-2H-indazole
CAS Registry Number
1035096-84-4
Molecular Formula
C15H13BrN2O
Molecular Weight
317.18 g/mol
Appearance
Off-white to pale yellow crystalline powder
Solubility
Soluble in DCM, EtOAc, THF, and DMF; Insoluble in water
Reactivity Motif
Electrophilic aryl bromide; Acid-labile N-protecting group
Material Safety Data (MSDS) & Stability Profile
As a specialized pharmaceutical intermediate, exact toxicological data for this specific CAS number is often extrapolated from structurally analogous halogenated N-protected indazoles. The following protocols represent the industry-standard safety baseline for handling this class of compounds.
Table 2: GHS Hazard Classification
Hazard Class
Category
Signal Word
Hazard Statement
Acute Toxicity (Oral)
Category 4
Warning
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2
Warning
H315: Causes skin irritation
Serious Eye Damage
Category 2A
Warning
H319: Causes serious eye irritation
STOT (Single Exposure)
Category 3
Warning
H335: May cause respiratory irritation
Stability and Storage Causality
Photostability: The PMB ether linkage and the indazole core are susceptible to photo-oxidation, which can lead to premature cleavage or dimerization. Storage in amber vials is mandatory.
Thermal & Chemical Stability: The compound is highly stable under basic and nucleophilic conditions (e.g., Grignard reagents, aqueous bases). However, it is highly labile in the presence of strong Lewis or Brønsted acids.
Storage Conditions: Store under an inert atmosphere (Argon or N2) at 2–8 °C to prevent ambient oxidative degradation of the benzylic position.
Spill and PPE Protocols
PPE: Nitrile gloves (double-layered recommended when handling in solution with aggressive solvents like DMF), safety goggles, and a standard lab coat.
Spill Mitigation: Solid spills should be swept up using anti-static tools to prevent aerosolization. If dissolved in an organic solvent, absorb with an inert material (e.g., diatomaceous earth) and dispose of as halogenated organic waste.
Synthetic Utility & Mechanistic Pathways
The primary utility of 5-Bromo-2-(4-methoxybenzyl)-2H-indazole lies in its dual reactivity profile: the C5 position is primed for palladium-catalyzed cross-coupling, while the N2-PMB group acts as a temporary, acid-cleavable shield.
Suzuki-Miyaura Cross-Coupling
Standard protocols for the functionalization of bromoindazoles rely heavily on palladium-catalyzed cross-coupling . The use of a bidentate ligand like dppf in the Pd(dppf)Cl2 catalyst is highly recommended. Causality: The bidentate nature of dppf enforces a cis-geometry on the palladium intermediate during the catalytic cycle. This proximity accelerates the reductive elimination step, outcompeting unwanted side reactions such as protodehalogenation of the indazole core.
Catalytic cycle of the Suzuki-Miyaura cross-coupling for 5-bromoindazoles.
Acid-Mediated PMB Deprotection
The removal of the PMB group is classically achieved using strong acids like Trifluoroacetic Acid (TFA) . However, simply treating the molecule with TFA often results in low yields and polymeric byproducts. Causality: Cleavage of the PMB group generates a highly stable, highly electrophilic 4-methoxybenzyl carbocation. If left unchecked, this carbocation will immediately undergo Friedel-Crafts alkylation with the newly freed indazole ring. To prevent this, anisole is added as a sacrificial cation scavenger . Anisole's electron-rich aromatic ring rapidly traps the carbocation, forming a harmless diphenylmethane byproduct.
Mechanistic pathway of acid-mediated PMB deprotection utilizing anisole as a cation scavenger.
Validated Experimental Protocols
The following self-validating workflows are designed to ensure high fidelity and reproducibility in the lab.
Protocol A: C5 Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the C5 position while leaving the N2-PMB shield intact.
Degassing (Critical Step): Prepare a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v). Sparge with N2 gas for 15 minutes. Self-Validation: Failure to degas will result in the immediate oxidation of the Pd(0) species, visible as a precipitation of palladium black.
Reagent Charging: To an oven-dried Schlenk flask, add 5-Bromo-2-(4-methoxybenzyl)-2H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), K2CO3 (2.0 eq), and Pd(dppf)Cl2 (0.05 eq).
Reaction: Add the degassed solvent mixture via syringe. Seal the flask and heat to 90 °C for 4–6 hours under continuous stirring.
Monitoring: Monitor the reaction via LC-MS. The reaction is deemed complete when the parent ion mass (m/z 317/319, distinct bromine isotope pattern) is fully consumed.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium particulates. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography.
Protocol B: Scavenger-Assisted PMB Deprotection
Objective: Orthogonal removal of the PMB group to yield the free 1H-indazole API.
Preparation: Dissolve the PMB-protected indazole intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
Scavenger Addition: Add Anisole (3.0 eq) to the stirring solution.
Acidification: Cool the reaction vessel to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) dropwise until the volume ratio of DCM:TFA is 1:1. Causality: The low temperature controls the exothermic protonation and prevents uncontrolled degradation.
Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
Neutralization & Workup (Critical Step): Concentrate the mixture in vacuo to remove the bulk of the volatile TFA. Dissolve the crude residue in EtOAc and carefully wash with saturated aqueous NaHCO3 until the aqueous layer tests basic (pH > 8). Self-Validation: Incomplete neutralization will result in the re-protonation of the indazole, pulling your product into the aqueous waste layer.
Purification: Dry the organic layer, concentrate, and purify the free indazole via column chromatography.
References
Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles
Source: Molecules (Published via NIH PMC)
URL: [Link]
Title: Development of a Concise Process for the Synthesis of the Azaindazole Core of the CD73 Inhibitor AB680
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: Concise Synthesis of Fostriecin and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores
Source: ChemRxiv
URL: [Link]
Protocols & Analytical Methods
Method
Application Note: Regioselective Synthesis of 5-Bromo-2-(4-methoxybenzyl)-2H-indazole
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Causality The indazole scaffold is a privileged pharmacophore widely utilized in medicinal chemistry and dr...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Causality
The indazole scaffold is a privileged pharmacophore widely utilized in medicinal chemistry and drug discovery. However, the regioselective synthesis of N-alkylated indazoles—specifically the 2H-indazole derivatives—presents a notorious synthetic challenge. Indazoles exhibit annular tautomerism, existing in a dynamic equilibrium between the 1H- and 2H-tautomers[1]. Quantum mechanical (QM) analyses demonstrate that the 1H-indazole tautomer is energetically more stable than its 2H-counterpart by approximately 4.46 kcal/mol[2].
Because of this thermodynamic preference, conventional alkylation using alkyl halides (e.g., 4-methoxybenzyl chloride, PMB-Cl) under basic conditions typically yields the N1-alkylated product as the major regioisomer, with the N2-isomer formed only as a minor byproduct[3],. To synthesize 5-Bromo-2-(4-methoxybenzyl)-2H-indazole , chemists must either rely on brute-force chromatographic separation of these mixtures or employ advanced, kinetically controlled catalytic methods[2].
This application note details two distinct methodologies:
The Traditional Base-Mediated Route : Utilizes K₂CO₃ and PMB-Cl. This method is highly accessible but requires rigorous purification to isolate the N2-isomer[4].
The Advanced Acid-Catalyzed Imidate Route : Utilizes 4-methoxybenzyl 2,2,2-trichloroacetimidate (PMB-TCA) under acidic conditions. Protonation of the imidate facilitates a highly specific nucleophilic displacement by the N2-nitrogen, completely bypassing the indazolide anion intermediate and yielding exclusive N2-selectivity[2].
Visualizing the Mechanistic Pathways
Mechanistic divergence in the N-alkylation of 5-bromo-1H-indazole.
Causality Insight : Potassium carbonate (K₂CO₃) deprotonates 5-bromo-1H-indazole to form the indazolide anion. The high polarity of DMF solvates the ions, increasing nucleophilicity. Because the N1 position is less sterically hindered and thermodynamically favored, it dominates the product profile. This route is recommended only when PMB-TCA is unavailable or when both isomers are desired for structure-activity relationship (SAR) studies.
Preparation : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1H-indazole and anhydrous K₂CO₃[4].
Solvation : Suspend the mixture in 50 mL of anhydrous DMF under a nitrogen atmosphere. Stir at room temperature for 15 minutes to allow for initial deprotonation.
Self-Validation Check: The suspension will become slightly more homogenous as the indazolide anion forms.
Alkylation : Add PMB-Cl dropwise via syringe.
Heating : Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 3:1).
Quench & Extraction : Cool the reaction to room temperature. Pour the mixture into 150 mL of ice-cold distilled water.
Self-Validation Check: Upon the addition of water, the crude product mixture should immediately precipitate or form a cloudy emulsion.
Washing : Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification : Purify the crude residue via flash column chromatography. The N1-isomer typically elutes first, followed by the desired 5-bromo-2-(4-methoxybenzyl)-2H-indazole (N2-isomer).
Causality Insight : By avoiding basic conditions, the indazole remains in its neutral 1H-form. The acid catalyst (BF₃·OEt₂) protonates the trichloroacetimidate leaving group of PMB-TCA. QM calculations show that the activation energy for N2-attack on this activated electrophile is significantly lower (by ~1.11 kcal/mol) than for N1-attack, resulting in exclusive N2-alkylation[2].
Step-by-step workflow for the highly regioselective acid-catalyzed N2-alkylation.
Preparation : In a flame-dried flask under argon, dissolve 5-bromo-1H-indazole and PMB-TCA in a solvent mixture of anhydrous DCM and Cyclohexane (1:2 ratio). The non-polar solvent mixture helps suppress N1-alkylation pathways.
Cooling : Cool the reaction vessel to 0 °C using an ice-water bath.
Catalyst Addition : Slowly add BF₃·OEt₂ dropwise.
Self-Validation Check: A slight color change (often pale yellow to orange) upon BF₃·OEt₂ addition indicates the successful formation of the activated imidate complex.
Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
Quench : Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes to neutralize the Lewis acid catalyst.
Extraction : Separate the layers and extract the aqueous phase with DCM (2 × 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.
Purification : Because the reaction is highly N2-selective, rigorous chromatographic separation is unnecessary. Pass the crude material through a short silica gel plug using Hexanes:EtOAc (4:1) to remove trichloroacetamide byproducts.
Self-Validation Check: The absence of the N1-isomer can be confirmed via ¹H-NMR prior to use; the benzylic CH₂ protons of the N2-isomer present a distinct chemical shift compared to the N1-isomer.
References
Mechanism of a Highly Selective N2 Alkylation of Indazole
Source: WuXi Biology
URL:[Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
WO2004078116A2 - P38 inhibitors and methods of use thereof
Source: Google Patents
URL
Regioselective synthesis of 2H-indazoles using 4-methoxybenzyl (PMB) protection
Application Note: Regioselective Synthesis of 2H-Indazoles via 4-Methoxybenzyl (PMB) Protection Introduction & Strategic Importance Indazoles are privileged scaffolds in modern drug discovery, frequently serving as core...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Regioselective Synthesis of 2H-Indazoles via 4-Methoxybenzyl (PMB) Protection
Introduction & Strategic Importance
Indazoles are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors[1]. The indazole nucleus inherently exists as a tautomeric mixture of 1H- and 2H-forms. Because the 1H-tautomer is thermodynamically more stable, electrophilic functionalization typically occurs at the N1 position. However, accessing 2H-indazoles is critical for exploring novel chemical space, avoiding patent crowding, and optimizing structure-activity relationships (SAR).
The 4-methoxybenzyl (PMB) group is highly valued in organic synthesis for its robustness during downstream cross-coupling reactions (e.g., Buchwald-Hartwig aminations) and its facile removal under mildly acidic or oxidative conditions[2]. Achieving regioselective PMB protection at the N2 position requires precise kinetic control to override the natural thermodynamic preference for N1 alkylation[3].
Mechanistic Insights: Kinetic vs. Thermodynamic Control
The regioselectivity of indazole protection is strictly governed by the reaction environment, dictating whether the reaction proceeds via kinetic or thermodynamic control:
Basic Conditions (Non-selective): Deprotonation of the indazole yields a delocalized anion. Alkylation with PMB-Cl under strongly basic conditions (e.g., Cs2CO3 or NaH) typically results in a mixture of N1 and N2 regioisomers, often skewed toward the thermodynamically stable N1 product[2][4].
Mildly Acidic Conditions (Kinetic Control): In a neutral or mildly acidic environment, the N2 lone pair is more kinetically accessible and nucleophilic than the N1 lone pair[3]. Using 4-methoxybenzyl trichloroacetimidate (PMB-TCA) activated by a mild acid like pyridinium p-toluenesulfonate (PPTS) enables rapid, regioselective protection at N2, yielding the 2H-indazole[3].
Strongly Acidic/Forcing Conditions (Thermodynamic Control): If the kinetic N2-PMB product is subjected to strong acids (e.g., catalytic H2SO4) and heat, the molecule undergoes isomerization to the thermodynamically favored N1-PMB derivative[3].
Reaction pathways for N1 vs N2 PMB protection of indazoles.
Quantitative Data: Regioselectivity Comparison
The following table summarizes the causal relationship between reaction conditions and the resulting N1:N2 regioselectivity, demonstrating how to tune the reaction to favor the desired tautomer[3][4].
Reagent System
Catalyst / Base
Conditions
Primary Product
Selectivity (N1:N2)
Mechanism
PMB-Cl
Cs2CO3
DMF, 100 °C, 2 h
Mixture
~ 1.7 : 1
Anionic (Delocalized)
PMB-TCA
PPTS (0.1 eq)
DCM, RT, 18 h
2H-Indazole
< 1 : 20
Kinetic (Neutral N2 attack)
PMB-OH
H2SO4 (cat.)
Toluene, 110 °C
1H-Indazole
> 20 : 1
Thermodynamic (Isomerization)
Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective Synthesis of 2-(4-Methoxybenzyl)-2H-indazole
Objective: To kinetically trap the 2H-tautomer using mild acid catalysis.
Causality Check: PPTS is specifically chosen over stronger acids (like TsOH) to provide just enough acidity to activate the imidate leaving group without fully protonating the indazole core, which would trigger premature isomerization to the thermodynamic N1 product[3].
Preparation: In an oven-dried flask under an argon atmosphere, dissolve 1H-indazole (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
Activation: Add 4-methoxybenzyl trichloroacetimidate (PMB-TCA, 1.2 equiv) followed by pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).
Reaction: Stir the mixture at room temperature (20–25 °C) for 12–24 hours.
Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc). The N2-PMB isomer typically exhibits a lower
Rf
value on silica gel compared to the N1-PMB isomer due to differences in dipole moment.
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the PPTS. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.
Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Verification: Confirm regiochemistry via 1H NMR (NOESY/ROESY). Self-Validation Checkpoint: The benzylic protons of the N2-PMB group will show strong NOE correlations with the C3-H of the indazole ring, a signal absent in the N1-PMB isomer.
Step-by-step experimental workflow for regioselective N2-PMB protection.
Protocol B: Deprotection of the N2-PMB Group
Objective: To safely remove the PMB group post-functionalization (e.g., following a Buchwald-Hartwig cross-coupling)[2].
Acidic Cleavage: Dissolve the N2-PMB protected indazole in a mixture of Trifluoroacetic acid (TFA) and DCM (1:1 v/v).
Reaction: Stir at room temperature or heat to 60 °C depending on the substrate's steric hindrance. Alternative: For highly acid-sensitive substrates, use 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv) in DCM/H2O (18:1) at room temperature.
Isolation: Concentrate the mixture under reduced pressure. If TFA was used, neutralize carefully with saturated NaHCO3, extract with EtOAc, and purify via recrystallization or chromatography to yield the free indazole.
References
The Synthesis and Molecular Structure of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole - MDPI
Source: mdpi.com
URL:[Link]
Source: google.com (Patents)
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions
Source: acs.org (The Journal of Organic Chemistry)
URL:[Link]
Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(4-methoxybenzyl)-2H-indazole in Drug Discovery
Introduction & Strategic Rationale The 2H-indazole core is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, GPCR agonists, and TRPA1 antagonists [1]. Functional...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
The 2H-indazole core is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, GPCR agonists, and TRPA1 antagonists [1]. Functionalization at the C5 position via palladium-catalyzed Suzuki-Miyaura cross-coupling is a critical pathway for exploring structure-activity relationships (SAR).
However, unprotected indazoles present significant challenges in cross-coupling due to their tautomeric nature and the propensity of the free NH to coordinate with palladium, leading to catalyst poisoning or unwanted N-arylation. Utilizing 5-Bromo-2-(4-methoxybenzyl)-2H-indazole strategically bypasses these issues. The 4-methoxybenzyl (PMB) group locks the indazole in the 2H-tautomeric form, sterically shields the nitrogen, and is highly stable under the basic conditions of Suzuki coupling, yet it can be cleanly cleaved later under acidic conditions [2].
Mechanistic Insights: The E-E-A-T Perspective
To ensure a self-validating and reproducible protocol, it is vital to understand the causality behind the selected reaction conditions:
Regioselective Oxidative Addition: The C5-Br bond is highly electrophilic. The PMB group at N2 donates electron density into the ring system but leaves the C5 position sufficiently activated for rapid oxidative addition by the Pd(0) species.
Catalyst Selection (Pd(dppf)Cl₂): We utilize [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). The bidentate dppf ligand possesses a large bite angle (99°), which sterically drives the crucial reductive elimination step. This prevents the stalling of the catalytic cycle and minimizes competitive protodeboronation of the arylboronic acid[3].
Biphasic Transmetalation: A solvent system of 1,4-Dioxane and Water (4:1) is employed. Dioxane effectively solubilizes the organic substrate and the catalyst, while water dissolves the inorganic base (K₂CO₃). Transmetalation occurs at the biphasic interface, where the boronic acid is activated into a reactive boronate complex.
Reaction Workflow Visualization
Workflow of the Suzuki-Miyaura coupling of 5-bromo-2-PMB-2H-indazole and subsequent deprotection.
Condition Optimization & Quantitative Data
The following table summarizes the optimization of the cross-coupling conditions. The data demonstrates that the combination of Pd(dppf)Cl₂ and K₂CO₃ in a biphasic mixture provides the optimal balance of conversion rate and suppression of side reactions.
Catalyst (5 mol%)
Base (2.5 eq)
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
Pd(PPh₃)₄
Na₂CO₃
Toluene/EtOH/H₂O
80
45
Sluggish transmetalation; high protodeboronation.
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene/H₂O
100
68
Good conversion, but phosphine oxidation observed.
Equip a 25 mL Schlenk flask or a microwave vial with a magnetic stir bar.
Charge the flask with 5-Bromo-2-(4-methoxybenzyl)-2H-indazole, the arylboronic acid, and K₂CO₃.
Add the 1,4-Dioxane and Water.
Critical Step: Sparge the biphasic mixture with ultra-pure Argon or Nitrogen for exactly 10 minutes. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the phosphine ligand.
Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. The solution will immediately take on a deep red/orange hue. Seal the vessel.
Phase 2: Suzuki-Miyaura Coupling
6. Transfer the sealed vessel to a pre-heated oil bath or heating block set to 90 °C.
7. Stir vigorously (800+ rpm) to ensure maximum surface area at the biphasic interface.
8. Monitor the reaction via LCMS after 3 hours. Validation Check: Look for the complete disappearance of the starting material mass peak (M+H 317/319, distinct 1:1 bromine isotope pattern) and the emergence of the product mass.
Phase 3: Workup & Purification
9. Once complete (typically 4-6 hours), cool the reaction to room temperature. A color shift to dark brown or black indicates the precipitation of palladium black, confirming the end of the catalytic cycle.
10. Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL).
11. Separate the organic layer. Extract the aqueous layer with an additional 15 mL of Ethyl Acetate.
12. Wash the combined organic layers with saturated brine (15 mL), dry over anhydrous Na₂SO₄, and filter through a 1-inch pad of Celite to remove residual palladium particulates.
13. Concentrate under reduced pressure and purify via silica gel flash chromatography (Gradient: 5% to 30% Ethyl Acetate in Hexanes).
Phase 4: PMB Deprotection (Optional but Recommended for API Synthesis)
14. To reveal the free 2H-indazole, dissolve the purified intermediate in a 1:1 mixture of Dichloromethane and Trifluoroacetic acid (TFA).
15. Heat to 60 °C for 12 hours. Monitor via TLC for the disappearance of the PMB-protected spot.
16. Concentrate in vacuo, neutralize carefully with saturated aqueous NaHCO₃, and extract with Ethyl Acetate to isolate the final 5-aryl-2H-indazole scaffold.
References
Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds
Source: National Institutes of Health (NIH) / Bioorganic & Medicinal Chemistry Letters
URL:[Link](Note: PMB protection strategy for indazoles during Suzuki coupling)
Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Application
Application Note: Buchwald-Hartwig Amination Protocols for 5-Bromo-2-(4-methoxybenzyl)-2H-indazole
Introduction & Mechanistic Rationale The 2H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of highly selective kinase inhibitors targeting pathways such as PI3K,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The 2H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of highly selective kinase inhibitors targeting pathways such as PI3K, c-Met, and CDKs[1]. Functionalization at the 5-position via carbon-nitrogen (C-N) bond formation is a critical vector for exploring structure-activity relationships (SAR) and optimizing drug-target residence time.
However, unprotected indazoles present significant chemoselectivity challenges during cross-coupling due to the presence of two nucleophilic nitrogen atoms (N1 and N2). To circumvent off-target N-arylation, the 4-methoxybenzyl (PMB) protecting group is strategically installed at the N2 position. The PMB group not only locks the core into the desired 2H-tautomer but also exhibits excellent stability under the strongly basic conditions required for Palladium-catalyzed cross-coupling[2].
The Buchwald-Hartwig amination of 5-bromo-2-(4-methoxybenzyl)-2H-indazole proceeds through a classic Pd(0)/Pd(II) catalytic cycle[3]. The oxidative addition of the C5-Br bond to the electron-rich Pd(0) center is followed by amine coordination. Subsequent deprotonation by a strong base and reductive elimination yield the target 5-amino-2H-indazole, regenerating the active catalyst[4].
Palladium-catalyzed Buchwald-Hartwig catalytic cycle for 5-bromo-2H-indazoles.
Catalyst and Ligand Selection: Causality & Data
The success of the Buchwald-Hartwig amination relies heavily on the steric and electronic properties of the supporting phosphine ligand[3]. For 5-bromo-2H-indazoles, the choice of ligand is dictated by the nature of the coupling amine:
Primary Amines (BrettPhos): Primary amines are prone to over-arylation (forming tertiary bis-aryl amines). BrettPhos is the ligand of choice because its immense steric bulk prevents the coordination of a second aryl halide, effectively eliminating bis-arylated byproducts while promoting rapid reductive elimination.
Secondary Amines (RuPhos): Secondary amines are bulkier and struggle to coordinate to highly hindered Pd centers. RuPhos provides a flexible biaryl backbone that accommodates the steric demands of secondary amines, ensuring efficient coupling without stalling the catalytic cycle.
Base Selection: While Sodium tert-butoxide (NaOtBu) is kinetically superior and standard for these reactions, it can cleave sensitive functional groups (e.g., esters, epimerizable stereocenters). In such cases, Cesium carbonate (Cs₂CO₃) or LHMDS should be substituted[4]. The PMB group on the indazole is highly stable to all three bases[2].
Table 1: Optimized Reaction Parameters for 5-Bromo-2-(4-methoxybenzyl)-2H-indazole
Amine Type
Precatalyst
Ligand
Base
Solvent
Temp (°C)
Primary Alkyl/Aryl
Pd₂(dba)₃ (1-2 mol%)
BrettPhos (2-4 mol%)
NaOtBu
Toluene
80 - 100
Secondary Alkyl/Aryl
Pd(OAc)₂ (2 mol%)
RuPhos (4 mol%)
Cs₂CO₃
1,4-Dioxane
90 - 110
Base-Sensitive Amines
Pd₂(dba)₃ (2 mol%)
Xantphos (4 mol%)
LHMDS
THF / Dioxane
65 - 80
Experimental Protocols
Protocol A: General Coupling Workflow (Self-Validating System)
Scientist's Insight: When handling Pd₂(dba)₃, ensure the reagent is a deep purple/black crystalline powder. A brownish hue indicates oxidation to Pd(II), which will severely retard the oxidative addition step and lead to incomplete conversion.
Preparation (Inert Atmosphere): In an oven-dried Schlenk tube or a nitrogen-filled glovebox, add 5-bromo-2-(4-methoxybenzyl)-2H-indazole (1.0 equiv, 1.0 mmol), the desired amine (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), the appropriate ligand (e.g., BrettPhos, 0.04 equiv, 4 mol%), and the selected base (e.g., NaOtBu, 1.5 equiv, 1.5 mmol)[2].
Solvent Addition: Evacuate and backfill the vessel with argon three times (if operating outside a glovebox). Add anhydrous, thoroughly degassed solvent (Toluene or 1,4-Dioxane, 5.0 mL) via syringe.
Validation Check: Upon adding the solvent and initiating stirring, the reaction mixture should transition from a dark, opaque suspension to a deep red/purple homogeneous solution as the active Pd(0)-Ligand complex forms[2].
Heating & Monitoring: Seal the tube and heat to 85–100 °C in a pre-heated oil bath. Stir vigorously for 12–18 hours.
Validation Check: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). The disappearance of the starting bromide (often UV-active at 254 nm) and the emergence of a more polar product spot indicates successful conversion.
Aqueous Workup: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional EtOAc (20 mL).
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to afford the N-substituted 5-amino-2-(4-methoxybenzyl)-2H-indazole.
Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling.
To reveal the biologically active 2H-indazole NH core for downstream biological assays, the PMB group must be removed. Because PMB is stable to bases, acidic cleavage is required[5].
Acidic Cleavage: Dissolve the PMB-protected amination product (1.0 mmol) in neat trifluoroacetic acid (TFA, 5.0 mL). Add anisole (2.0 equiv, 2.0 mmol) to act as a highly nucleophilic carbocation scavenger, preventing the cleaved 4-methoxybenzyl cation from re-alkylating the electron-rich 5-amino group.
Heating: Heat the mixture to 70 °C for 4–6 hours. Monitor by LC-MS until the +M mass shifts to the deprotected weight.
Isolation: Concentrate the mixture in vacuo to remove excess TFA. Neutralize the residue carefully with saturated aqueous NaHCO₃ and extract with dichloromethane (3 × 15 mL). Dry over Na₂SO₄, concentrate, and purify via chromatography to yield the final unprotected 5-amino-2H-indazole[5].
References
Title: Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Buchwald–Hartwig amination
Source: Wikipedia
URL: [Link]
Application Note: Standard Deprotection Protocols for the Removal of p-Methoxybenzyl (PMB) from 2H-Indazoles
Chemical Context & Causality The 2H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and anti-inflammatory agents. During the multi-step syn...
Author: BenchChem Technical Support Team. Date: April 2026
Chemical Context & Causality
The 2H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and anti-inflammatory agents. During the multi-step synthesis of these complex molecules, the N2 position of the indazole ring often requires temporary masking to prevent unwanted N-alkylation or N-arylation. The p-methoxybenzyl (PMB) group is widely selected for this purpose due to its robustness under basic, nucleophilic, and cross-coupling conditions.
However, the chemical logic of removing an N-PMB group differs significantly from standard O-PMB ether deprotection. While O-PMB ethers are readily cleaved by mild oxidation, the N-PMB group on an electron-deficient heterocycle like a 2H-indazole forms a highly stable C–N bond. Consequently, its removal requires a strong thermodynamic driving force. This is typically achieved through aggressive acid-mediated solvolysis, which forces the expulsion of a highly stabilized 4-methoxybenzyl carbocation (1).
Mechanistic Logic: The Scavenger Imperative
The industry-standard approach for N-PMB deprotection relies on Trifluoroacetic Acid (TFA). The causality of this reaction is straightforward: protonation of the indazole nitrogen weakens the benzylic C–N bond, allowing the release of the free 2H-indazole and a highly reactive PMB carbocation.
The Pitfall: If this electrophilic carbocation is left unchecked in the reaction mixture, it will rapidly undergo Friedel-Crafts alkylation with the indazole core or polymerize with itself. As demonstrated during the process scale-up of the CD73 inhibitor AB680, the omission of a scavenger during TFA-mediated PMB deprotection generates massive amounts of intractable polymeric material that ruins isolated yields (2).
To circumvent this, a nucleophilic scavenger—most commonly anisole —must be introduced. Anisole acts as a sacrificial, electron-rich aromatic ring that outcompetes the indazole product, rapidly trapping the PMB carbocation to form an inert, easily separable dimethoxydiphenylmethane byproduct.
Mechanistic pathway of TFA-mediated N-PMB deprotection with anisole scavenging.
Quantitative Comparison of Cleavage Strategies
Selecting the appropriate protocol depends entirely on the functional group tolerance of your specific substrate. The table below synthesizes the expected performance metrics of standard deprotection conditions.
Deprotection System
Primary Mechanism
Typical Yield
Reaction Time
Functional Group Compatibility Notes
TFA / Anisole (10:1)
Acidic Solvolysis + Scavenging
85–98%
1–4 hours
High: Tolerates halogens and esters; will concurrently cleave Boc/tBu groups.
Neat TFA (70 °C)
Acidic Solvolysis
70–90%
0.25–1 hour
Moderate: Fast cleavage, but highly prone to generating polymeric byproducts without scavengers.
DDQ / DCM-H₂O
Oxidative (SET)
50–80%
2–12 hours
Low: Incompatible with easily oxidized moieties (e.g., free amines, thioethers).
Data synthesized from sequential arylation and deprotection studies on pyrazolo-pyridines and indazoles (3).
Validated Experimental Protocols
Protocol A: TFA/Anisole-Mediated Deprotection (The Gold Standard)
This is the most reliable method for N-PMB removal on 2H-indazoles, utilizing anisole to suppress polymerization.
Reagents:
N2-PMB-2H-Indazole substrate (1.0 equiv)
Trifluoroacetic acid (TFA, 10–20 volumes)
Anisole (5.0 equiv)
Step-by-Step Methodology:
Preparation: Charge a round-bottom flask equipped with a magnetic stir bar with the N2-PMB-2H-indazole substrate (1.0 mmol) and anisole (5.0 mmol, 540 mg).
Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add neat TFA (10 mL) dropwise over 5 minutes to manage any mild exotherm.
Thermal Activation: Remove the ice bath and affix a reflux condenser. Heat the reaction mixture to 70 °C. Stir vigorously for 1 to 4 hours.
Self-Validation (In-Process Control): Do not proceed to workup blindly. Withdraw a 10 µL aliquot, quench it into 100 µL of saturated aqueous NaHCO₃, and extract with 200 µL of Ethyl Acetate. Analyze the organic layer via LC-MS. The complete disappearance of the starting material mass
[M+H]+
and the dominant appearance of the
[M−120+H]+
peak confirms successful cleavage.
Workup & Isolation: Once conversion is >95%, cool the mixture to room temperature. Concentrate the reaction under reduced pressure to remove the bulk of the TFA.
Purification: Dissolve the resulting crude oil in DCM and wash carefully with saturated aqueous NaHCO₃ until the aqueous phase reaches pH 8. Extract, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc). The non-polar PMB-anisole adduct will elute near the solvent front, cleanly separating from the more polar 2H-indazole product.
Protocol B: DDQ Oxidative Cleavage (Alternative for Acid-Sensitive Substrates)
While chemical oxidative cleavage of PMB is traditionally utilized for O-ethers, it can be adapted for N-PMB systems that possess extreme acid lability (e.g., substrates containing essential acetals or silyl ethers) (4).
Preparation: Dissolve the substrate (1.0 mmol) in a mixture of DCM (18 mL) and Water (1 mL) at room temperature. Note: Water is strictly required to trap the intermediate oxocarbenium ion.
Oxidant Addition: Add DDQ (1.5 mmol, 340 mg) portion-wise over 10 minutes. The solution will immediately turn deep green/black.
Reaction: Stir the mixture at room temperature for 2 to 12 hours.
Self-Validation (In-Process Control): Monitor via TLC (UV active). The starting material will consume slowly. If the reaction stalls at ~50% conversion after 4 hours, add an additional 0.5 equiv of DDQ.
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) and saturated aqueous Na₂S₂O₃ (20 mL) to reduce unreacted DDQ. Stir vigorously until the organic layer turns yellow/orange.
Isolation: Separate the layers, extract the aqueous phase with DCM (2 x 15 mL), dry the combined organics over Na₂SO₄, and concentrate. Purify via column chromatography.
References
Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)
Source: American Chemical Society (ACS)
Source: Royal Society of Chemistry (RSC)
Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis
Source: The Journal of Organic Chemistry - ACS Publications
URL
Application Note: 5-Bromo-2-(4-methoxybenzyl)-2H-indazole as a Privileged Scaffold in Drug Discovery
Introduction & Pharmacological Relevance Indazoles are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for indole and phenol[1]. While the 1H-indazole tautomer is thermodynamically favore...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Relevance
Indazoles are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for indole and phenol[1]. While the 1H-indazole tautomer is thermodynamically favored in nature, the 2H-indazole isomer presents a unique spatial geometry: a hydrogen-bond acceptor vector at N1 and a hydrogen-bond donor vector at N2 (when deprotected). This distinct electronic distribution makes the 2H-indazole an exceptional hinge-binding motif for target proteins, particularly in the design of kinase inhibitors[1].
To effectively harness this geometry during drug development, 5-Bromo-2-(4-methoxybenzyl)-2H-indazole serves as an elite synthetic building block. The p-methoxybenzyl (PMB) group strategically locks the heterocycle in the 2H-configuration, while the 5-bromo substituent provides a highly reactive handle for metal-catalyzed cross-coupling.
Mechanistic Rationale in Drug Design
Why lock the 2H-tautomer?
In the absence of a protecting group, functionalization of the indazole core often yields intractable, inseparable mixtures of 1H and 2H regioisomers. The PMB group at N2 not only dictates absolute regiocontrol during downstream C-C bond formation at the C5 position but also significantly enhances the lipophilicity of the intermediate, facilitating easier chromatographic purification.
Biological Targets:
2H-indazoles are prominent in the development of targeted therapies, particularly inhibitors acting on Cyclin-Dependent Kinases (CDK4/6) and Phosphoinositide 3-kinases (PI3K)[1].
Figure 1: Mechanism of action for 2H-indazole derivatives in kinase signaling pathways.
Synthetic Workflows & Logical Progression
The standard medicinal chemistry workflow utilizing this building block involves a two-stage process:
Elongation: Palladium-catalyzed Suzuki-Miyaura cross-coupling at the 5-bromo position to install the primary pharmacophore (e.g., an aryl or heteroaryl group)[2].
Unmasking: Acid-mediated deprotection of the PMB group to reveal the active 2H-indazole N-H, which is critical for establishing the hydrogen-bond donor interaction with the target protein's hinge region[3].
Figure 2: Two-stage synthetic workflow for functionalizing the 2H-indazole core.
Experimental Protocols (Self-Validating Systems)
Protocol A: Suzuki-Miyaura Cross-Coupling at C5
Causality Insight: For sterically demanding or electron-rich heteroaryl boronic acids, standard monodentate catalysts like Pd(PPh₃)₄ often fail due to rapid catalyst deactivation or competitive protodeboronation. Utilizing the bidentate ligand in Pd(dppf)Cl₂ suppresses these side reactions, stabilizes the palladium intermediate, and accelerates transmetalation[2].
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask, charge 5-Bromo-2-(4-methoxybenzyl)-2H-indazole (1.0 equiv, 1.0 mmol), the desired aryl/heteroaryl boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL), followed by K₂CO₃ (3.0 equiv). Note: The biphasic system requires vigorous stirring (≥800 rpm) to ensure optimal mass transfer.
Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 4–6 hours.
Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the characteristic 1:1 isotopic bromine doublet (M / M+2) confirms the complete consumption of the starting material[4].
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the 5-substituted-2-PMB-2H-indazole.
Protocol B: PMB Deprotection (N-H Unmasking)
Causality Insight: A critical failure point in the PMB deprotection of indazoles using Trifluoroacetic acid (TFA) is the generation of a highly reactive 4-methoxybenzyl carbocation. Without intervention, this carbocation undergoes rapid electrophilic aromatic substitution with the electron-rich indazole core, forming intractable polymeric tars[3]. The addition of anisole acts as a sacrificial nucleophilic scavenger, capturing the carbocation and preserving the integrity of the indazole product.
Step-by-Step Methodology:
Preparation: Dissolve the 5-substituted-2-PMB-2H-indazole (1.0 equiv, 0.5 mmol) in neat Trifluoroacetic acid (TFA, 5.0 mL).
Scavenger Addition: Immediately add Anisole (5.0 equiv, 2.5 mmol) to the stirring solution. The solution will typically turn deep red/purple, indicating the formation of the PMB cation.
Reaction: Heat the mixture to 70 °C for 12 hours.
Validation Checkpoint: TLC (DCM/MeOH 9:1) should show the complete disappearance of the highly UV-active starting material and the emergence of a lower Rf spot (the free N-H indazole).
Workup: Concentrate the reaction mixture in vacuo to remove the bulk of the TFA. Neutralize the residue carefully with saturated aqueous NaHCO₃ until pH 7-8 is reached.
Extraction & Purification: Extract with DCM (3 × 15 mL). Dry, concentrate, and purify via reversed-phase HPLC or trituration to yield the pure 5-substituted-2H-indazole.
Data Presentation & Optimization Summaries
Table 1: Optimization of Suzuki-Miyaura Conditions for 5-Bromoindazoles[2]
How to improve reaction yield in 5-Bromo-2-(4-methoxybenzyl)-2h-indazole synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-2-(4-methoxybenzyl)-2h-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 5-Bromo-2-(4-methoxybenzyl)-2h-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. The N-alkylation of indazoles is a critical reaction in medicinal chemistry, yet it often presents challenges in achieving high yield and regioselectivity.[1] This document provides in-depth, experience-based solutions to common problems encountered during this synthesis.
Q1: My reaction is resulting in a mixture of N1 and N2 isomers. How can I improve the selectivity for the desired N2-alkylated product, 5-Bromo-2-(4-methoxybenzyl)-2h-indazole?
This is the most common challenge in indazole alkylation.[2] The formation of both N1 and N2 isomers is due to the annular tautomerism of the indazole ring, with the 1H-tautomer being generally more thermodynamically stable.[3][4] However, specific reaction conditions can be employed to favor the formation of the N2-isomer.
Root Causes & Solutions:
Inappropriate Base and Solvent Combination: The choice of base and solvent system is paramount in directing the regioselectivity of the alkylation.
Explanation: Traditional conditions like potassium carbonate (K2CO3) in dimethylformamide (DMF) often lead to mixtures of N1 and N2 products.[5] For instance, the alkylation of an indazole with isobutyl bromide using K2CO3 in DMF resulted in a nearly 1:1 mixture of isomers.[5]
Recommendation: To favor N2-alkylation, consider employing acidic or metal-catalyzed conditions. Trifluoromethanesulfonic acid (TfOH) or copper(II) triflate have been shown to promote selective N2-alkylation with various alkylating agents.[6][7][8][9] Metal-free, Brønsted acid-catalyzed alkylation using sulfoxonium ylides has also demonstrated excellent N2-selectivity.[10]
Kinetic vs. Thermodynamic Control: The reaction may be proceeding under thermodynamic control, favoring the more stable N1 isomer.
Explanation: Certain conditions, particularly with α-halo carbonyl electrophiles, can lead to an equilibrium that favors the thermodynamic N1 product.[3]
Recommendation: To favor the kinetic N2 product, explore reactions at lower temperatures. It has been observed that higher reaction temperatures can decrease N2-alkylation selectivity.[10]
Q2: The overall yield of my reaction is low, even after accounting for isomer formation. What are the potential causes and how can I improve it?
Low yields can stem from several factors beyond regioselectivity, including incomplete reactions, side product formation, and degradation.
Explanation: If using a base to deprotonate the indazole, incomplete deprotonation will lead to unreacted starting material. The strength of the base is critical.
Recommendation: For base-mediated routes targeting the N1 isomer, sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (THF) or DMF is often effective.[1][3][4] Ensure the NaH is fresh and the solvent is anhydrous.
Assess the Reactivity of the Alkylating Agent:
Explanation: The leaving group on the 4-methoxybenzyl moiety is crucial. While chlorides are common, bromides or tosylates are generally more reactive and can lead to higher conversion.
Recommendation: If using 4-methoxybenzyl chloride with sluggish reaction rates, consider switching to 4-methoxybenzyl bromide or tosylate.
Investigate Potential Side Reactions:
Explanation: Besides N-alkylation, other reactions can consume starting materials or the desired product.
Recommendation: Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any significant side products. Adjust stoichiometry and reaction time accordingly.
Optimize Reaction Concentration and Temperature:
Explanation: Reaction concentration can influence reaction rates. Very dilute or overly concentrated conditions can be suboptimal. Temperature also plays a critical role; while higher temperatures can increase the rate, they may also lead to degradation or reduced selectivity.[10]
Recommendation: Experiment with different concentrations, starting around 0.1-0.5 M. Systematically screen temperatures to find the optimal balance between reaction rate and yield. For example, in some indazole alkylations, increasing the temperature from room temperature to 90 °C significantly improved the yield.[4]
Q3: I'm having difficulty purifying the 5-Bromo-2-(4-methoxybenzyl)-2h-indazole from the N1 isomer and other impurities. What purification strategies are most effective?
The similar polarity of N1 and N2 isomers can make their separation challenging.
Purification Workflow:
Caption: A typical purification workflow for isomeric mixtures.
Detailed Purification Steps:
Column Chromatography: This is the most common method for separating the isomers.
Stationary Phase: Standard silica gel is usually effective.
Mobile Phase: A gradient elution system is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The N1 and N2 isomers often have slightly different retention factors (Rf) on TLC, which can be used to optimize the solvent system for the column.
Recrystallization: If column chromatography does not provide sufficient purity, recrystallization can be an effective secondary purification step.
Solvent Screening: Test a range of solvents and solvent mixtures (e.g., ethanol/water, dichloromethane/hexane) to find a system where the desired N2 isomer has good solubility at high temperatures and poor solubility at room temperature or below, while the N1 isomer remains more soluble.
Preparative HPLC: For very difficult separations or to obtain highly pure material for biological assays, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Experimental Protocol: N2-Selective Alkylation
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indazole (1.0 eq) and anhydrous dichloromethane (to make a ~0.1 M solution).
Addition of Alkylating Agent: Add 4-methoxybenzyl bromide (1.1 eq) to the solution and stir.
Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly add trifluoromethanesulfonic acid (0.1 eq) dropwise.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by TLC or LC-MS.
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and separate the layers.
Extraction: Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 5-Bromo-2-(4-methoxybenzyl)-2h-indazole.
Key Parameter Optimization Table
Parameter
Condition 1
Condition 2
Condition 3
Expected Outcome on N2-Selectivity
Catalyst
None (Base-mediated)
TfOH
Cu(OTf)2
TfOH and Cu(OTf)2 are expected to significantly increase N2-selectivity over base-mediated methods.[8]
Solvent
DMF
THF
Dichloromethane (DCM)
Chlorinated solvents have been shown to be effective for N2-selective alkylations.[10] DMF and THF are more common for base-mediated N1-selective reactions.[3][11]
Temperature
0 °C to rt
50 °C
90 °C
Lower temperatures may favor the kinetic N2 product, while higher temperatures could decrease selectivity.[4][10]
Base (for comparison)
K2CO3
Cs2CO3
NaH
NaH in THF is highly selective for N1 alkylation.[3] Cs2CO3 can also provide good N1 selectivity.[11]
Mechanistic Considerations for Regioselectivity
The regioselectivity of indazole alkylation is a complex interplay of electronic and steric factors, as well as the nature of the reaction intermediates.
Caption: Factors influencing N1 vs. N2 alkylation of indazoles.
Under basic conditions, the deprotonated indazole anion exists in equilibrium, and alkylation can occur at either nitrogen. Often, the N1 position is favored due to the higher thermodynamic stability of the resulting product.[3] In contrast, under acidic conditions, the N2-nitrogen is typically protonated, which can direct the incoming electrophile to the N2 position, leading to higher selectivity for the 2H-indazole product.[12]
References
Alam, M. M., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1038–1048. [Link]
He, H., Yan, J., Jin, J., Yan, Z., Yan, Q., Wang, W., Jiang, H., Wang, H., & Chen, F. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(38), 5735–5738. [Link]
Keating, M. J., et al. (2024). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 20, 95. [Link]
Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]
Thieme E-Journals. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. [Link]
ResearchGate. (2026). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]
Conrow, R. E. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4942–4945. [Link]
National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
American Chemical Society. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 419–421. [Link]
eScholarship. (n.d.). N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insight. [Link]
National Institutes of Health. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]
Connect Journals. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. [Link]
National Institutes of Health. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. [Link]
National Institutes of Health. (n.d.). Photochemical Conversion of Indazoles into Benzimidazoles. [Link]
Google Patents. (n.d.).
Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]
Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. [Link]
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
Minimizing 1H-indazole isomer byproduct during PMB protection of 5-bromoindazole
A Guide to Minimizing the 2H-Indazole Isomer Byproduct Welcome to the Technical Support Center for the p-methoxybenzyl (PMB) protection of 5-bromoindazole. This resource is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Minimizing the 2H-Indazole Isomer Byproduct
Welcome to the Technical Support Center for the p-methoxybenzyl (PMB) protection of 5-bromoindazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during this specific synthetic transformation. This guide will provide a detailed analysis of the factors influencing regioselectivity and offer actionable strategies to minimize the formation of the undesired 2-PMB-5-bromo-2H-indazole isomer.
Understanding the Challenge: The Formation of N1 and N2 Isomers
The core issue in the PMB protection of 5-bromoindazole lies in the presence of two nucleophilic nitrogen atoms in the indazole ring, leading to the formation of a mixture of two regioisomers: the desired 1-PMB-5-bromo-1H-indazole and the undesired 2-PMB-5-bromo-2H-indazole. The ratio of these isomers is highly dependent on the reaction conditions.
The 1H-indazole tautomer is generally the more thermodynamically stable form.[1][2] However, the N2 lone pair can be more kinetically accessible in the neutral indazole, leading to the formation of the 2H-isomer under certain conditions.[3] Therefore, achieving high selectivity for the 1H-isomer requires careful control of the reaction parameters to favor the thermodynamic product.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during the PMB protection of 5-bromoindazole.
Q1: I am getting a significant amount of the 2-PMB-5-bromo-2H-indazole byproduct. How can I increase the yield of the desired 1H-isomer?
A1: The formation of the 2H-isomer is a common problem and is often due to reaction conditions that favor the kinetically controlled pathway. To favor the thermodynamically more stable 1H-isomer, you should employ a strong base in an appropriate aprotic solvent.
Recommended Conditions: The combination of sodium hydride (NaH) as the base and anhydrous tetrahydrofuran (THF) as the solvent is widely reported to provide high N1 selectivity in indazole alkylations.[1][4]
Mechanism of Selectivity: Upon deprotonation with NaH, an indazolide anion is formed. In THF, the sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile (PMB-Cl) to this position and directing alkylation to the N1 position.[2]
Q2: What is the impact of the choice of base and solvent on the isomer ratio?
A2: The base and solvent system is the most critical factor influencing the regioselectivity of this reaction.
Base
Solvent
Expected Outcome
Rationale
Sodium Hydride (NaH)
Tetrahydrofuran (THF)
High N1-selectivity
Favors the thermodynamic product. Na+ coordination may sterically hinder N2 attack.[2]
Potassium Carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Mixture of N1 and N2 isomers
Weaker base and polar aprotic solvent can lead to a mixture of kinetic and thermodynamic products.[5]
Cesium Carbonate (Cs₂CO₃)
N,N-Dimethylformamide (DMF)
Often favors N1, but can be substrate-dependent
The larger cesium cation may have different coordination properties, but generally, this combination can also lead to mixtures.
Mildly Acidic Conditions
Various
Favors N2-isomer (kinetic product)
Protonation of the indazole can alter the nucleophilicity of the nitrogens, favoring attack at N2.[3]
Q3: My reaction is slow or does not go to completion. What could be the issue?
A3: Incomplete reactions can be due to several factors:
Insufficient Deprotonation: Ensure your NaH is fresh and active. It should be a fine, grey powder. If it is clumpy or white, it may have been deactivated by moisture.
Poor Quality Reagents: Use anhydrous THF and ensure the 5-bromoindazole and PMB-Cl are of high purity. Moisture will quench the NaH.
Low Temperature: While the initial deprotonation is often carried out at 0 °C, allowing the reaction to warm to room temperature and stir for several hours is typically necessary for completion.
Steric Hindrance: While not a major issue with PMB-Cl, highly bulky alkylating agents can slow down the reaction.
Q4: How can I confirm the identity of my products and determine the isomer ratio?
A4: The most reliable method for distinguishing between the 1H- and 2H-isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR: The chemical shifts of the protons on the indazole ring will differ between the two isomers. The proton at the 3-position (H3) is often a key diagnostic signal.
¹³C NMR: The chemical shifts of the carbon atoms, particularly C3, C7, and C7a, are also distinct for each isomer.
2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the benzylic protons of the PMB group and the carbons of the indazole ring, confirming the point of attachment. Nuclear Overhauser Effect Spectroscopy (NOESY) can also be used to establish through-space proximities.
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
Deprotonation: Cool the slurry to 0 °C in an ice bath. Dissolve 5-bromo-1H-indazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15-20 minutes.
Stirring: Stir the resulting mixture at 0 °C for 30-60 minutes. You should observe the evolution of hydrogen gas.
Addition of Electrophile: Add a solution of p-methoxybenzyl chloride (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture at 0 °C.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Washing: Combine the organic layers and wash with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired 1-PMB-5-bromo-1H-indazole from the 2H-isomer and any unreacted starting material.
Visualizing the Reaction Pathway
Caption: Reaction scheme for the PMB protection of 5-bromoindazole.
References
Cheung, et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5727–5730. [Link]
Keating, T. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
Takahashi, K., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Chemical Science, 15(10), 3684-3690. [Link]
BenchChem (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem Tech Support.
Chem-Station (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]
Organic Chemistry Portal (2007). Organic Functional Group Protection. [Link]
BenchChem (2025). A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers. BenchChem Tech Support.
Kusanur, R. A., & Mahesh, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]
BenchChem (2025). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. BenchChem Tech Support.
Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280.
Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Structure Elucidation in Organic Chemistry (pp. 385-442). Bentham Science Publishers.
Takahashi, K., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
Technical Support Center: Optimizing N-PMB Deprotection for 5-Bromo-2-(4-methoxybenzyl)-2H-indazole
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the removal of the para-methoxybenzyl (PMB) protecting group from the N2 position...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the removal of the para-methoxybenzyl (PMB) protecting group from the N2 position of 5-bromo-indazole scaffolds.
While O-PMB ethers are easily cleaved under mild conditions, N-PMB groups on electron-deficient heterocycles demand highly optimized acidic environments and precise carbocation scavenging to prevent product degradation and re-alkylation[1].
Mechanistic Overview
The deprotection of 5-Bromo-2-(4-methoxybenzyl)-2H-indazole relies on the protonation of the indazole core to create a viable leaving group, followed by the cleavage of the C–N bond. This generates the desired 5-bromo-1H-indazole and a highly reactive 4-methoxybenzyl carbocation. If this carbocation is not immediately trapped by a nucleophilic scavenger (acting as a transfer reagent), it will undergo Friedel-Crafts alkylation with your product, leading to complex mixtures[2].
Mechanistic pathway of N-PMB cleavage and subsequent carbocation scavenging.
Troubleshooting & FAQs
Q1: Why is my N-PMB deprotection failing with neat Trifluoroacetic Acid (TFA) at room temperature?A1: Unlike O-PMB ethers which can be cleaved with dilute TFA[1], N-PMB groups on heterocycles are thermodynamically highly stable. The nitrogen atom must be protonated to create a leaving group. Neat TFA at room temperature lacks the thermodynamic driving force to achieve this for 2H-indazoles. You must either elevate the temperature (60–80 °C) to overcome the activation energy barrier[2] or switch to a superacid like Trifluoromethanesulfonic acid (TfOH)[1].
Q2: My LC-MS shows the desired product, but also significant peaks at +120 Da (M+120). What is happening?A2: The +120 Da peak indicates re-alkylation. When the C–N bond cleaves, the resulting PMB cation is highly electrophilic. Without a sufficient trap, it will attack your electron-rich indazole product. You must add a highly nucleophilic scavenger like anisole or 1,3-dimethoxybenzene[1][2]. The scavenger attacks the benzyl carbon to form a Wheland intermediate, which then rearomatizes, safely sequestering the PMB group[2].
Q3: Is the 5-bromo substituent at risk of debromination under these harsh conditions?A3: Aryl bromides are generally stable to TFA and TfOH. However, prolonged heating in neat TFA (>80 °C) can occasionally lead to hydrodebromination or halogen migration. If you observe debromination (loss of ~79 Da), transition from the high-temperature TFA method to the room-temperature TfOH protocol[1]. TfOH provides the necessary acidity for rapid cleavage at 20 °C, completely bypassing thermal degradation pathways.
Q4: How do I choose between Anisole, 1,3-Dimethoxybenzene, and Pentamethylbenzene?A4: The choice is dictated by your acid system and required kinetics:
Anisole: The standard, cost-effective choice for TFA at elevated temperatures[2].
1,3-Dimethoxybenzene (1,3-DMB): More nucleophilic than anisole. It is the preferred scavenger for TfOH at room temperature, as it traps the cation almost instantaneously[1].
Pentamethylbenzene: An exceptionally effective cation trap in TFA due to its high electron density. It often accelerates cleavage rates to match those of thioanisole without the foul odor[3].
Quantitative Condition Comparison
Use the following data to select the optimal baseline conditions for your specific scale and equipment constraints.
Causality: TfOH provides extreme acidity to protonate the N2-indazole without heating, while 1,3-DMB provides a highly nucleophilic aromatic ring to instantly trap the PMB cation. This protects the 5-bromo substituent from thermal degradation[1].
Preparation: Dissolve 5-Bromo-2-(4-methoxybenzyl)-2H-indazole (1.0 eq) and 1,3-dimethoxybenzene (5.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
Validation Checkpoint: Ensure the solution is completely clear and homogeneous. Undissolved starting material will lead to incomplete conversion.
Cooling: Cool the reaction flask to 0 °C in an ice bath. Causality: Protonation is highly exothermic; uncontrolled exotherms can degrade the indazole core.
Acid Addition: Add TfOH (3.0 eq) dropwise over 5 minutes.
Validation Checkpoint: The solution should immediately turn a deep red/orange color, indicating the formation of the highly conjugated carbocation intermediates.
Reaction: Remove the ice bath and stir at 20 °C for 30 minutes.
Monitoring: Check progress via LC-MS. Look for the disappearance of the starting material and the appearance of the alkylated scavenger byproduct (m/z 258 for PMB-1,3-DMB).
Quench & Workup: Quench carefully by pouring the mixture into ice-cold saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate for purification.
Protocol B: Standard Thermal Deprotection (TFA / Anisole)
Causality: Uses neat TFA as both solvent and acid. Heating is required to overcome the activation energy barrier for N-PMB cleavage, while anisole acts as the cation sink[2].
Preparation: Suspend the indazole (1.0 eq) in neat TFA (0.2 M).
Scavenger Addition: Add anisole (10.0 eq).
Heating: Heat the mixture to 65 °C under an inert atmosphere.
Validation Checkpoint: Monitor at 2 hours. If the reaction stalls at ~50% conversion, the TFA may have absorbed atmospheric moisture (water acts as a competing base). Add 10% v/v trifluoroacetic anhydride (TFAA) to scavenge water.
Reaction: Stir for an additional 2-4 hours until complete by TLC/LC-MS.
Concentration: Cool to room temperature and concentrate under reduced pressure to remove the bulk of TFA.
Validation Checkpoint: Do not heat the flask during concentration. Removing TFA changes the concentration ratio of acid to scavenger, which can drive late-stage re-alkylation if heated.
Workup: Neutralize the residue with saturated NaHCO₃ and extract with EtOAc.
Optimization Decision Tree
Decision tree for optimizing N-PMB deprotection conditions based on LC-MS feedback.
Technical Support Center: Troubleshooting Aqueous Solubility for 5-Bromo-2-(4-methoxybenzyl)-2H-indazole
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on assay development bottlenecks involving highly lipophilic, planar molecules.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on assay development bottlenecks involving highly lipophilic, planar molecules. The compound 5-Bromo-2-(4-methoxybenzyl)-2H-indazole presents a classic formulation challenge. The rigid indazole core, combined with the bulky, hydrophobic 4-methoxybenzyl group and the highly polarizable 5-bromo substituent, results in a high partition coefficient (LogP) and strong crystal lattice energy. This drives the compound to precipitate out of aqueous in vitro assay buffers, leading to false negatives, erratic dose-response curves, and light-scattering artifacts.
This guide provides a causality-driven framework to diagnose, troubleshoot, and resolve these solubility bottlenecks, ensuring the scientific integrity of your in vitro data.
Diagnostic Workflow: Identifying the Solubility Limit
Before altering an assay buffer, we must define whether we are hitting a kinetic or thermodynamic solubility limit. In early-stage in vitro testing, we typically measure kinetic solubility —the concentration at which a compound pre-dissolved in DMSO precipitates when spiked into an aqueous buffer[1].
Workflow for diagnosing kinetic solubility limits using laser nephelometry.
Troubleshooting Guide & FAQs
Q1: My compound forms a cloudy suspension in the biochemical assay buffer even at 10 µM. Why is this happening, and how can I confirm it?A1: The cloudiness is a direct manifestation of the compound exceeding its kinetic solubility limit, leading to nucleation and precipitation[1]. The rigid, aromatic nature of the brominated indazole promotes strong intermolecular pi-pi stacking, which outcompetes solute-solvent (water) interactions.
Self-Validating Solution: Do not rely on visual inspection. Implement a Laser Nephelometry assay. By measuring the forward scattered light of a laser beam directed through the microtiter plate, you can precisely quantify the onset of particulate formation[2]. The concentration at which light scattering sharply increases is your kinetic solubility limit[3].
Q2: Can I just increase the DMSO concentration to 5% to keep the indazole derivative in solution?A2: Increasing DMSO is a common reflex, but it introduces severe biochemical and cellular artifacts. DMSO is not an inert vehicle. In biochemical assays, DMSO alters solvent viscosity, which can linearly decrease protein-ligand association rates and alter binding kinetics[4]. Furthermore, while some robust biochemical assays can tolerate up to 2.5% DMSO, most industry-standard enzymatic assays require DMSO to be kept below 1%[5]. In cell-based assays, DMSO concentrations >0.5% often lead to dose-dependent reductions in cell viability, and >1% is broadly cytotoxic[6].
Self-Validating Solution: Run a DMSO tolerance dose-response curve (0.1% to 5%) using a vehicle-only control to establish the maximum non-interfering concentration for your specific assay[6].
Q3: If I am capped at 1% DMSO, what additives can rescue the solubility of this specific indazole?A3: For bulky, hydrophobic molecules like 5-Bromo-2-(4-methoxybenzyl)-2H-indazole, inclusion complexes using cyclodextrins (CDs) are highly effective. Specifically, hydroxypropyl-beta-cyclodextrin (HP-β-CD) provides a lipophilic inner cavity that encapsulates the hydrophobic 4-methoxybenzyl and brominated indazole moieties, while its hydrophilic exterior maintains aqueous solubility[7]. Alternatively, carrier proteins like Bovine Serum Albumin (BSA) can act as "molecular sponges," binding the free hydrophobic compound and maintaining it in a dynamic equilibrium with the target[5].
Mechanism of solubility enhancement via cyclodextrin inclusion complexation.
Formulation Strategies: Quantitative Comparison
When selecting a solubilization strategy, you must balance solubility enhancement against potential assay interference.
Strategy
Mechanism of Action
Typical Working Conc.
Pros
Cons / Limitations
DMSO
Co-solvent; disrupts water hydrogen bonding
0.1% - 1.0% (v/v)
Universal solvent for stock creation.
High concentrations cause cytotoxicity and enzyme inhibition[6].
HP-β-CD
Inclusion complexation
1% - 10% (w/v)
Excellent for bulky aromatics; low cellular toxicity[7].
Can sequester the compound away from the target if CD binding affinity is too high.
May artificially shift apparent IC50 due to high non-specific protein binding.
Tween-20
Non-ionic surfactant
0.01% - 0.05% (v/v)
Reduces surface tension; prevents aggregation.
Can lyse cells or disrupt lipid-dependent targets.
Validated Experimental Protocols
Protocol A: High-Throughput Kinetic Solubility Assessment via Laser Nephelometry
Purpose: To empirically determine the maximum soluble concentration of 5-Bromo-2-(4-methoxybenzyl)-2H-indazole in your specific assay buffer to prevent false negatives caused by precipitation[2][3].
Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.
Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO in a 96-well or 384-well plate.
Buffer Spiking: Dispense 2 µL of the DMSO dilution series into 198 µL of the target aqueous assay buffer (e.g., PBS, pH 7.4). Causality: This specific ratio maintains a constant 1% DMSO final concentration across all wells, isolating compound concentration as the only variable[3].
Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking. Causality: This allows sufficient time and kinetic energy for potential nucleation and crystal growth.
Measurement: Scan the plate using a laser nephelometer.
Self-Validation (Data Analysis): Plot the intensity of scattered light versus compound concentration. The inflection point (kick-off curve) where light scattering exponentially increases indicates your absolute kinetic solubility limit[3].
Protocol B: Rescuing Solubility via HP-β-CD Inclusion Complexation
Purpose: To formulate the compound for cell-based assays without exceeding DMSO toxicity limits[7].
CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in the target aqueous buffer.
Compound Addition: Add the required volume of the 10 mM DMSO stock of 5-Bromo-2-(4-methoxybenzyl)-2H-indazole dropwise into the vigorously stirring HP-β-CD solution. Ensure the final DMSO concentration remains ≤0.5% to prevent solvent-induced cytotoxicity[6].
Equilibration: Sonicate the mixture in a water bath for 15 minutes, followed by continuous stirring at room temperature for 2 hours. Causality: Mechanical agitation and time are required to overcome the activation energy of displacing water from the CD cavity to facilitate host-guest complexation.
Self-Validation (Verification): Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug. Quantify the final dissolved concentration in the filtrate using Direct UV absorbance or LC-MS against a standard curve[1].
References
AxisPharm - Kinetic Solubility Assays Protocol. Available at: [Link]
BMG Labtech - A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Available at: [Link]
MDPI - Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Available at: [Link]
NIH (PubMed) - In vitro solubility assays in drug discovery. Available at:[Link]
Bio-protocol - Determination of Kinetic Solubility. Available at:[Link]
NIH (PMC) - Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Available at: [Link]
ResearchGate - DMSO tolerance and reagent stability testing. Available at:[Link]
Overcoming steric hindrance in cross-coupling of 5-Bromo-2-(4-methoxybenzyl)-2h-indazole
Welcome to the technical support resource for overcoming challenges in the palladium-catalyzed cross-coupling of 5-Bromo-2-(4-methoxybenzyl)-2H-indazole. This guide is designed for researchers, chemists, and drug develop...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for overcoming challenges in the palladium-catalyzed cross-coupling of 5-Bromo-2-(4-methoxybenzyl)-2H-indazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this sterically demanding substrate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you achieve successful and high-yielding transformations.
The core challenge with this substrate arises from the steric bulk of the 4-methoxybenzyl (PMB) group at the N2 position of the indazole ring. While not directly adjacent to the C5-bromo reaction site, this large substituent can influence the conformation of the molecule and sterically shield the palladium catalyst's approach, thereby impeding key steps in the catalytic cycle. This guide will walk you through rational solutions to overcome these steric barriers.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the cross-coupling of 5-Bromo-2-(4-methoxybenzyl)-2H-indazole in a direct question-and-answer format.
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has stalled, showing low to no conversion of the starting material. What are the primary causes and how can I systematically troubleshoot this?
A1: Low or no conversion with this substrate is almost always linked to the steric hindrance impeding the catalytic cycle. The primary bottleneck is often a slow oxidative addition of the palladium(0) catalyst to the C5-Br bond or a difficult reductive elimination step.[1] A systematic approach is required to address this.
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose and solve low-conversion issues.
Caption: Troubleshooting workflow for low conversion.
Detailed Recommendations:
Re-evaluate Your Catalyst System: This is the most critical factor. Standard, less bulky ligands like PPh₃ are often ineffective. You need a ligand designed specifically to accelerate reactions at hindered centers.[1][2]
Ligand Choice: The key is to use ligands that are both bulky and electron-rich . Bulky ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is essential for efficient oxidative addition. Electron-donating character increases the electron density on the palladium, which also accelerates the oxidative addition step.[3]
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices when paired with an appropriate ligand. Using a pre-formed "precatalyst," which is an air-stable Pd(II) complex that is easily reduced in situ, can also lead to more consistent results.[4]
Table 1: Ligand Selection Guide for Hindered Indazole Coupling
Ligand Type
Examples
Recommended For
Key Advantages
Traditional
PPh₃, dppf
Not recommended
Generally ineffective for this sterically hindered substrate.
Buchwald Ligands
XPhos, SPhos, RuPhos
Suzuki, Buchwald-Hartwig
Excellent for hindered aryl halides; commercially available and well-documented.[5]
NHC Ligands
IPr, IMes
Suzuki, Sonogashira
Strong σ-donors, offer high thermal stability; can be superior for very challenging substrates.
| Ferrocenyl Ligands | dppf | Sometimes effective | Can be a good starting point, but often less effective than Buchwald ligands for severely hindered systems.[6][7] |
Optimize the Base: The base plays a crucial role in the transmetalation step (Suzuki) or deprotonation of the amine (Buchwald-Hartwig).[8][9] An incorrect choice can lead to catalyst decomposition or slow reaction rates.
For Suzuki-Miyaura: Use a moderately strong inorganic base. K₃PO₄ is an excellent choice as it is non-nucleophilic and has sufficient basicity. Cs₂CO₃ is also highly effective, often providing faster rates due to the higher solubility of its boronate salts.[1]
For Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the standard. For very hindered couplings, stronger bases like lithium bis(trimethylsilyl)amide (LHMDS) can be beneficial.[10]
Adjust Solvent and Temperature:
Solvent: Aprotic polar solvents are generally preferred. 1,4-Dioxane and Toluene are excellent first choices.[1] For sluggish reactions, DMF can be used, but be aware that it can decompose at very high temperatures.
Temperature: Sterically hindered couplings often require thermal energy to overcome the high activation barrier for oxidative addition. A typical starting point is 80-100 °C. If the reaction is slow, increasing the temperature to 110 °C or higher (if the solvent allows) is a logical next step.
Q2: I'm observing a significant amount of a debrominated side product, 2-(4-methoxybenzyl)-2H-indazole. How can I minimize this?
A2: Debromination is a common side reaction in palladium-catalyzed couplings, especially with electron-rich or sterically hindered aryl halides. It typically occurs when the oxidative addition intermediate undergoes premature proto-depalladation or reacts with a hydride source before the desired coupling can take place.
Strategies to Minimize Debromination:
Use a Bulky Ligand: This is the most effective solution. Bulky ligands like XPhos or SPhos create a sterically crowded environment around the palladium center. This favors the desired reductive elimination step over side reactions like beta-hydride elimination from the base or other proton sources.[11]
Ensure Anhydrous Conditions: Water can be a proton source leading to proto-depalladation. Ensure your solvent and reagents are thoroughly dried.
Choose Your Base Carefully: In Suzuki reactions, boronic acids can sometimes contain trace amounts of water or be prone to protodeboronation, which can indirectly lead to debromination of the aryl halide. Using potassium trifluoroborate salts instead of boronic acids can sometimes mitigate this issue.
Increase Reagent Concentration: Running the reaction at a higher concentration can favor the desired bimolecular cross-coupling pathway over the undesired side reactions.
Frequently Asked Questions (FAQs)
Q: What is the specific role of the N2-(4-methoxybenzyl) group in hindering the reaction?
A: The PMB group at the N2 position is large and conformationally flexible. It can fold over the indazole ring system, creating a "steric shield" that physically blocks the large palladium catalyst complex from easily accessing the C5-Br bond for oxidative addition. This increases the activation energy of this rate-limiting step in the catalytic cycle.[9][12]
Q: Which cross-coupling reaction is generally the most reliable for this substrate: Suzuki, Buchwald-Hartwig, or Sonogashira?
A: Both the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are generally the most robust and well-developed for sterically hindered systems.[13] Modern catalyst systems, particularly those using Buchwald-type ligands, have made these transformations highly reliable.[1][11] The Sonogashira coupling can also be effective, but may be more sensitive to reaction conditions and prone to alkyne homocoupling side reactions if not properly optimized.[4][14]
Q: Is the C5-Br bond on the indazole ring electronically activated or deactivated towards oxidative addition?
A: The indazole ring system is generally considered electron-rich compared to benzene, which can make oxidative addition slightly more challenging than with a simple electron-poor aryl bromide. However, the primary challenge for this specific substrate is steric rather than electronic. The electronic nature of the indazole itself is a secondary consideration compared to the overwhelming steric effect of the N2-PMB group.
Optimized Experimental Protocols
The following protocols are provided as validated starting points. Optimization for specific coupling partners may be necessary.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a modern catalyst system designed for hindered substrates.
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-(4-methoxybenzyl)-2H-indazole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen gas (repeat this cycle 3 times).
Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the starting indazole).
Reaction: Place the vial in a pre-heated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol is for coupling primary or secondary amines using a strong base.
Reaction Setup: To an oven-dried reaction vial, add 5-Bromo-2-(4-methoxybenzyl)-2H-indazole (1.0 equiv.) and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).
Inert Atmosphere: Seal the vial with a septum cap and establish an inert atmosphere as described in the Suzuki protocol.
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.5 mol%).
Reagent Addition: Add the amine (1.2 equiv.) followed by anhydrous, degassed toluene (to achieve ~0.1 M concentration).
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor progress by TLC or LC-MS.
Work-up & Purification: Follow the work-up and purification steps outlined in the Suzuki protocol.
Mechanistic Considerations
The general catalytic cycle for palladium-catalyzed cross-coupling is shown below. For the substrate , the steric bulk from the N2-PMB group primarily hinders the Oxidative Addition step, making it the rate-determining step of the entire process.
Caption: Palladium catalytic cycle highlighting the sterically hindered step.
By choosing a bulky, electron-rich ligand, you stabilize the monoligated Pd(0) species and lower the activation energy for the oxidative addition, effectively accelerating the entire cycle and leading to a successful reaction.
References
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
Gao, Y., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. PMC. [Link]
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
ACS Publications. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry. [Link]
Best chromatography and crystallization purification methods for 5-Bromo-2-(4-methoxybenzyl)-2h-indazole
Welcome to the technical support center for the purification of 5-Bromo-2-(4-methoxybenzyl)-2h-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-p...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 5-Bromo-2-(4-methoxybenzyl)-2h-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the purification of this and structurally related indazole derivatives. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experimental work.
Introduction to Purification Challenges
5-Bromo-2-(4-methoxybenzyl)-2h-indazole is a substituted indazole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1][2][3] The synthesis of N-substituted indazoles, particularly N-benzylation, often results in a mixture of N1 and N2 regioisomers, unreacted starting materials, and other byproducts.[4][5] The successful isolation of the desired high-purity 2H-indazole isomer is critical for subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient (API).[6]
This guide will focus on the two most prevalent and effective purification techniques: column chromatography and crystallization .
Flash column chromatography is a primary tool for the purification of indazole derivatives.[7][8] However, achieving optimal separation can be challenging. This section addresses common issues and provides a systematic approach to troubleshooting.
FAQs for Chromatography
Q1: I am getting poor separation between my desired product and an impurity. What should I do?
A1: Poor separation is often a result of an inappropriate solvent system. The key is to find a mobile phase that provides a differential affinity for your compounds to the stationary phase (typically silica gel).
Initial Solvent System Selection: For N-benzyl indazoles, a common and effective starting point is a gradient elution system of hexanes and ethyl acetate.[7]
TLC Analysis is Crucial: Before committing to a column, meticulously screen solvent systems using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.
Solvent Polarity Modification:
If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate).
If the spots are too low (low Rf), increase the polarity.
Alternative Solvent Systems: If a hexane/ethyl acetate system is not providing adequate separation, consider adding a small percentage of a third solvent to modulate selectivity. For example:
Dichloromethane can offer different selectivity.
A small amount of methanol can significantly increase polarity.
A trace of triethylamine or acetic acid can be beneficial if your compounds are basic or acidic, respectively, to reduce peak tailing.
Q2: My product is eluting with the N1 isomer. How can I separate them?
A2: The separation of N1 and N2 regioisomers is a frequent challenge. While their polarities can be very similar, there are strategies to improve their resolution.
Order of Elution: In many cases, the N1 regioisomer elutes before the N2 isomer during normal-phase chromatography.[4]
High-Efficiency Stationary Phase: Using a smaller particle size silica gel can increase the number of theoretical plates and improve resolution.
Slow and Steady Gradient: A shallow and slow gradient during elution can enhance the separation between closely eluting compounds.
Alternative Chromatography Modes: If normal-phase chromatography fails, consider reversed-phase chromatography where the elution order may be inverted.
Chromatography Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting common chromatography issues.
Caption: A workflow for troubleshooting flash chromatography.
Recommended Starting Conditions for Chromatography
Crystallization is a powerful and scalable purification technique for solid organic compounds, capable of yielding highly pure material.[6] The success of crystallization is highly dependent on the choice of solvent.
FAQs for Crystallization
Q1: How do I choose the right solvent for crystallization?
A1: The ideal solvent is one in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6]
Solvent Screening: A systematic approach to solvent screening is essential.[6]
Place a small amount of your crude material in several test tubes.
Add different solvents dropwise at room temperature to assess solubility. A good candidate will show low solubility.
For solvents where the compound is sparingly soluble, gently heat the mixture. A good solvent will fully dissolve the compound upon heating.
Allow the solutions to cool slowly to room temperature and then in an ice bath to observe crystal formation.
Common Solvents to Screen: A range of solvents with varying polarities should be tested, such as methanol, ethanol, isopropanol, ethyl acetate, toluene, and heptane.[6]
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too concentrated or cooling too quickly.[6]
Re-dissolve and Dilute: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to slightly decrease the concentration.
Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help.
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth. Adding a seed crystal of the pure compound, if available, is also highly effective.
Consider Pre-Purification: If the compound is significantly impure, it may be necessary to perform a preliminary purification by column chromatography before attempting crystallization.[6]
Q3: No crystals form even after cooling for an extended period. What are my next steps?
A3: This typically indicates that the solution is not supersaturated.
Increase Concentration: If too much solvent was used, carefully evaporate some of it to increase the concentration of your compound.[6]
Induce Nucleation: As mentioned above, scratching the flask or adding a seed crystal can initiate crystallization.
Introduce an Anti-Solvent: If you have a solvent in which your compound is highly soluble, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid. This can induce precipitation and crystallization.
Crystallization Troubleshooting Workflow
This diagram provides a step-by-step guide to troubleshooting common crystallization problems.
Caption: A workflow for troubleshooting crystallization issues.
Suitable Solvent Systems for Indazole Derivatives
Solvent System
Application Notes
Ethanol/Water
A common choice for many organic compounds. Dissolve in hot ethanol and add water dropwise until turbidity persists, then reheat to clarify and cool slowly.
Toluene/Heptane
Good for less polar compounds. Dissolve in hot toluene and add heptane as an anti-solvent.
Ethyl Acetate/Hexane
A versatile system with a good balance of polarity. Dissolve in a minimal amount of hot ethyl acetate and add hexane until cloudy.[9]
Isopropanol
Can be effective as a single solvent system for some indazole derivatives.
Conclusion
The purification of 5-Bromo-2-(4-methoxybenzyl)-2h-indazole, and related compounds, requires a systematic and informed approach. By understanding the principles behind chromatography and crystallization, and by methodically troubleshooting common issues, researchers can confidently obtain high-purity materials essential for their work. This guide provides a foundation for developing robust and efficient purification protocols.
References
MDPI. Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. (2022-09-09). [Link]
1H- and 2H-Indazoles (Upd
Beilstein Journals. Supporting Information Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
RSC Publishing. Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. [Link]
Differentiating 1-PMB and 2-PMB 5-bromoindazole isomers using 2D NOESY NMR
The alkylation of the indazole scaffold is a fundamental transformation in medicinal chemistry, frequently utilized to explore structure-activity relationships in drug discovery. However, because indazoles exist as a tau...
Author: BenchChem Technical Support Team. Date: April 2026
The alkylation of the indazole scaffold is a fundamental transformation in medicinal chemistry, frequently utilized to explore structure-activity relationships in drug discovery. However, because indazoles exist as a tautomeric mixture of 1H- and 2H-forms, N-alkylation—such as protection with a p-methoxybenzyl (PMB) group—typically yields a mixture of N1 and N2 regioisomers[1].
While 1D
1
H NMR can provide preliminary clues based on chemical shifts, it is insufficient for definitive structural assignment without a reference standard. To unambiguously differentiate 1-PMB-5-bromoindazole from 2-PMB-5-bromoindazole, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is the analytical gold standard[2].
This guide provides a comprehensive, self-validating framework for differentiating these isomers using 2D NOESY NMR, detailing the structural causality, expected spectral data, and optimized experimental protocols.
The Analytical Challenge: 1D NMR vs. 2D NOESY
Relying solely on 1D
1
H NMR to distinguish N1 and N2 indazole isomers introduces significant diagnostic risk. While the N2-alkyl protons generally resonate slightly downfield compared to their N1 counterparts due to the different electronic environment of the quinonoid 2H-indazole tautomer[3], these shifts are highly sensitive to solvent effects, concentration, and temperature.
2D NOESY overcomes this limitation by detecting through-space dipole-dipole interactions between protons separated by less than 5 Å. Rather than relying on absolute chemical shifts, NOESY provides a definitive map of spatial connectivity, allowing chemists to "see" which part of the indazole ring the PMB group is attached to[2].
Structural Causality and NOE Correlations
The differentiation of the two isomers relies on the spatial proximity of the PMB methylene (
−CH2−
) protons to specific protons on the 5-bromoindazole core.
Understanding the substitution pattern of 5-bromoindazole is critical:
H-3 is an isolated proton on the pyrazole ring, appearing as a distinct singlet .
H-4 is meta-coupled to H-6, appearing as a fine doublet or singlet.
H-6 is a doublet of doublets (ortho-coupled to H-7, meta-coupled to H-4).
H-7 is ortho-coupled to H-6, appearing as a distinct doublet .
1-PMB-5-bromo-1H-indazole (N1 Isomer)
When the PMB group is attached to the N1 position, the methylene protons are spatially adjacent to the C-7 position of the benzenoid ring.
Diagnostic NOE: A strong cross-peak will be observed between the PMB
−CH2−
protons and the H-7 doublet (~7.4–7.8 ppm). No interaction will be seen with H-3.
2-PMB-5-bromo-2H-indazole (N2 Isomer)
When the PMB group is attached to the N2 position, the methylene protons are spatially adjacent to the C-3 position of the pyrazole ring.
Diagnostic NOE: A strong cross-peak will be observed between the PMB
−CH2−
protons and the H-3 singlet (~8.0–8.3 ppm). No interaction will be seen with H-7.
Quantitative Data Summary
The following table summarizes the expected NMR parameters for both isomers. Note: Exact chemical shifts will vary slightly depending on the deuterated solvent used (e.g.,
CDCl3
vs.
DMSO−d6
).
To ensure the NOESY data is reliable and free from artifacts (such as spin diffusion or T1 relaxation quenching), the following protocol must be strictly adhered to.
Step 1: Sample Preparation and Degassing
Concentration: Dissolve 10–15 mg of the chromatographically purified isomer in 0.6 mL of a high-purity deuterated solvent (e.g.,
CDCl3
).
Causality: High concentration is required because the NOE effect represents only a small fraction (typically 1–5%) of the total magnetization.
Degassing: Subject the NMR tube to 5 minutes of gentle Argon sparging or three freeze-pump-thaw cycles.
Causality: Dissolved molecular oxygen is paramagnetic. It provides an efficient, non-radiative T1 relaxation pathway that competes with and quenches the dipole-dipole cross-relaxation required to observe NOE signals.
Step 2: 1D
1
H NMR Baseline Acquisition
Acquire a standard 1D
1
H NMR spectrum (16–32 scans).
Validation Check: Ensure the baseline is flat and the PMB
−CH2−
peak is completely resolved from any residual solvent or water peaks. This 1D spectrum will serve as the high-resolution projection for the 2D axes.
Step 3: 2D NOESY Acquisition Parameters
Pulse Sequence: Select a standard phase-sensitive NOESY sequence (e.g., noesygpphpp on Bruker systems).
Mixing Time (
τm
): Set strictly to 300–500 ms .
Causality: Small molecules (MW < 1000 Da) tumble rapidly in solution, resulting in positive NOEs (in the extreme narrowing limit). A mixing time of 300–500 ms allows sufficient time for the NOE signal to build up between adjacent protons without allowing "spin diffusion" (where magnetization transfers from A→B→C, falsely implying A and C are adjacent).
Relaxation Delay (D1): Set to 2.0–3.0 seconds.
Causality: This ensures that all proton spins fully return to equilibrium between scans, maximizing the quantitative buildup of the NOE effect.
Step 4: Processing and System Validation
Process the 2D matrix using a sine-bell squared window function in both dimensions to enhance resolution.
Self-Validation Step: Before looking for the diagnostic
−CH2−
cross-peaks, phase the diagonal peaks to be positive. Check for known, guaranteed NOEs (e.g., the cross-peak between the PMB
−CH2−
protons and the ortho-protons of the PMB aromatic ring).
Causality: If this guaranteed intra-PMB cross-peak is missing, the experiment failed (likely due to poor degassing or incorrect mixing time), and any absence of an indazole cross-peak cannot be trusted.
Once validated, trace the horizontal axis from the PMB
−CH2−
diagonal peak to identify the cross-peak with either the H-7 doublet or the H-3 singlet.
Workflow Visualization
Workflow for NOESY NMR differentiation of PMB-protected 5-bromoindazole isomers.
References
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Available at:[Link]
Wieting, J. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1865–1875. Available at:[Link]
Hunt, K. W., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 116. Available at:[Link]
A Comparative Guide to the Reactivity of 5-Bromo-2-(4-methoxybenzyl)-2H-indazole and 5-Bromo-1-(4-methoxybenzyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals Introduction The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] The strategic placement of substituents on the indazole core is a critical aspect of drug design, profoundly influencing a molecule's pharmacological profile. Among the various functionalized indazoles, 5-bromo-N-substituted indazoles serve as versatile intermediates, with the bromine atom at the 5-position providing a reactive handle for a multitude of cross-coupling reactions.[2][4]
The N-alkylation of the indazole ring system can result in two constitutional isomers: the N1- and N2-substituted derivatives.[5][6] The choice between these two isomers is not trivial, as the position of the substituent can significantly alter the electronic properties and three-dimensional shape of the molecule, thereby impacting its interaction with biological targets. This guide provides an in-depth technical comparison of the reactivity of two such isomers: 5-Bromo-1-(4-methoxybenzyl)-1H-indazole and 5-Bromo-2-(4-methoxybenzyl)-2H-indazole . We will explore the nuances of their synthesis and delve into a comparative analysis of their reactivity in key synthetic transformations, supported by experimental data and mechanistic insights.
Synthesis and Regioselectivity: A Tale of Two Isomers
The synthesis of N1- and N2-substituted indazoles from a common 5-bromo-1H-indazole precursor is a classic example of the challenges and opportunities presented by the tautomerism of the indazole ring.[5][6] The 1H-indazole tautomer is generally the more thermodynamically stable form.[5][7][8] However, upon deprotonation, the resulting indazolide anion has nucleophilic character at both nitrogen atoms, often leading to a mixture of N1 and N2 alkylation products.[6]
The regiochemical outcome of the N-alkylation of 5-bromo-1H-indazole with 4-methoxybenzyl chloride is highly dependent on the reaction conditions, a principle that can be exploited to selectively favor one isomer over the other.
Thermodynamic vs. Kinetic Control in N-Alkylation
N1-Isomer (Thermodynamic Product): To favor the thermodynamically more stable N1-isomer, conditions that allow for equilibration are typically employed. A common and effective method involves the use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF).[7][8][9] These conditions promote the formation of the more stable 1H-indazole tautomer, leading to a high degree of N1-selectivity.[7]
N2-Isomer (Kinetic Product): The formation of the N2-isomer is often favored under conditions of kinetic control. This can be achieved using different strategies, such as Mitsunobu reactions or by employing specific catalyst systems.[10] For instance, the use of gallium/aluminum or aluminum-mediated direct alkylation with benzyl bromides has been shown to be highly regioselective for the synthesis of 2H-indazoles.[10]
The following diagram illustrates the general principle of regioselective N-alkylation of 5-bromo-1H-indazole.
Caption: Regioselective synthesis of N1 and N2 isomers of 5-bromo-N-(4-methoxybenzyl)indazole.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The electronic environment of this C-Br bond, influenced by the position of the N-(4-methoxybenzyl) group, can impact its reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[11][12] A study by Russo and coworkers provides a direct comparison of the reactivity of N1- and N2-ethyl-5-bromoindazoles in a Suzuki coupling with N-Boc-2-pyrroleboronic acid, which serves as an excellent model for understanding the relative reactivity of our target isomers.[11][13]
Catalyst
N-Substituent
Reaction Time (h)
Yield (%)
Pd(dppf)Cl₂
1-ethyl
2
95
Pd(dppf)Cl₂
2-ethyl
2
92
Pd(PCy₃)₂
1-ethyl
4
65
Pd(PCy₃)₂
2-ethyl
4
68
Pd(PPh₃)₄
1-ethyl
4
22
Pd(PPh₃)₄
2-ethyl
4
25
Data adapted from Russo et al. for the Suzuki coupling of 5-bromo-N-ethyl-indazoles with N-Boc-2-pyrroleboronic acid.[11][13]
The data indicates that both the N1- and N2-isomers are competent substrates for the Suzuki-Miyaura coupling, with very similar reactivity profiles. With the optimal catalyst, Pd(dppf)Cl₂, both isomers give excellent yields in a short reaction time. This suggests that the position of the N-alkyl group (and by extension, the N-(4-methoxybenzyl) group) has a minimal impact on the efficiency of the Suzuki-Miyaura coupling at the C5 position.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-N-substituted-indazoles
Reaction Setup: In a reaction vessel, combine the 5-bromo-N-(4-methoxybenzyl)indazole (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
Solvent Addition: Add a suitable solvent system, for example, a mixture of 1,2-dimethoxyethane (DME) and water.
Degassing: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (typically 2-5 mol%).
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
Work-up and Purification: Upon completion, cool the reaction to room temperature, perform an aqueous work-up, and extract the product with an organic solvent. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
Heck Reaction
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, is another important tool for the functionalization of bromoindazoles.[16] Mechanistic studies have shown that the reaction proceeds via oxidative addition of the aryl halide to a Pd(0) species. As with the other cross-coupling reactions, the reactivity is largely dependent on the C-Br bond. A study on the Heck reaction of 3-bromoindazoles highlights the importance of reaction conditions in achieving high chemoselectivity and avoiding side reactions like dehalogenation.[17] It is reasonable to expect that both N1- and N2-isomers of 5-bromo-N-(4-methoxybenzyl)indazole would undergo the Heck reaction, with optimization of the catalyst, base, and solvent system being key to achieving high yields.
Comparative Reactivity of the Indazole Ring System: Electrophilic Aromatic Substitution
The indazole ring system is an electron-rich aromatic system and can undergo electrophilic aromatic substitution. The position of the N-substituent (N1 vs. N2) is expected to have a more pronounced effect on the regioselectivity of these reactions compared to the cross-coupling at the distal C5 position.
A study on the metal-free halogenation of 2-substituted-2H-indazoles provides valuable insights into the reactivity of the N2-isomer.[18][19] Using N-bromosuccinimide (NBS) as the brominating agent, 2-phenyl-2H-indazole undergoes highly regioselective bromination at the C3 position in excellent yield.[18][19]
Caption: Regioselective bromination of 2-phenyl-2H-indazole at the C3 position.
This high regioselectivity for the C3 position in the N2-isomer can be attributed to the electronic nature of the 2H-indazole system. The N2-substitution breaks the benzenoid aromaticity of the 1H-tautomer, leading to a more localized electronic structure where the C3 position is particularly electron-rich and susceptible to electrophilic attack.
For the N1-isomer, the situation is different. The 1H-indazole system maintains its benzenoid aromaticity. While electrophilic substitution can occur, the regioselectivity is more complex and can be influenced by the nature of the electrophile and the reaction conditions. For indole, a close structural analogue, electrophilic attack predominantly occurs at the C3 position. It is plausible that the N1-substituted indazole would also show a preference for substitution at C3, but potentially with less pronounced regioselectivity compared to the N2-isomer.
Further studies are needed to directly compare the electrophilic substitution patterns on 5-Bromo-1-(4-methoxybenzyl)-1H-indazole and its N2-counterpart to fully elucidate their relative reactivities in this context.
Conclusion
Synthesis: The two isomers can be selectively synthesized from a common 5-bromo-1H-indazole precursor by judicious choice of reaction conditions, exploiting the principles of thermodynamic and kinetic control.
Reactivity of the C5-Bromo Group: In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, both isomers exhibit very similar reactivity. This suggests that the electronic influence of the N-substituent's position is not significantly transmitted to the C5-Br bond. It is anticipated that this trend will hold for other cross-coupling reactions like the Buchwald-Hartwig amination and the Heck reaction.
Reactivity of the Indazole Ring: A more significant difference in reactivity is expected in electrophilic aromatic substitution reactions. The N2-isomer is primed for highly regioselective substitution at the C3 position due to its electronic structure. The N1-isomer, while also susceptible to electrophilic attack, may exhibit more complex regiochemical outcomes.
This comparative guide underscores the importance of understanding the subtle yet significant differences in the reactivity of constitutional isomers. For the drug development professional, the choice between an N1- or N2-substituted indazole core will not only influence the synthetic route but also the potential for further diversification and, ultimately, the biological properties of the final compound.
References
Russo, F., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4509-4523. Available from: [Link]
Li, Y., et al. (2020). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Chemical Communications, 56(88), 13621-13624. Available from: [Link]
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-183. Available from: [Link]
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. Available from: [Link]
Singleton, D. A., et al. (2010). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 132(26), 8870-8872. Available from: [Link]
Li, Y., et al. (2020). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Semantic Scholar. Available from: [Link]
Burstein, C., & Glorius, F. (2004). Hammett Correlation in Competing Fragmentations of Ionized 2-Substituted Benzanilides Generated by Electron Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 15(8), 1149-1156. Available from: [Link]
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available from: [Link]
Praprotnik, G., et al. (2011). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry, 9(20), 7133-7142. Available from: [Link]
Russo, F., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available from: [Link]
Wang, X., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. RSC Advances, 8(23), 12797-12801. Available from: [Link]
Dalal, M. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. Available from: [Link]
Fatima, G. A., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1297, 136881. Available from: [Link]
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1951. Available from: [Link]
Parlak, C., et al. (2018). 5-bromo-1h benzimidazolun ft-raman, ft-ır, nmr ve dft hesaplamaları. ResearchGate. Available from: [Link]
Kumar, S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(13), 9037-9051. Available from: [Link]
Schober, L., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1073-1080. Available from: [Link]
El-Faham, A., et al. (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. Molecules, 29(19), 4596. Available from: [Link]
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Available from: [Link]
Esteves, P. M., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. Available from: [Link]
Frattini, S., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 9, S107-S115. Available from: [Link]
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available from: [Link]
Nechab, M., et al. (2022). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. Asian Research Association. Available from: [Link]
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1951. Available from: [Link]
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available from: [Link]
Strategic Protection of 5-Bromoindazole: A Comparative Guide to PMB, THP, and SEM
5-Bromoindazole is a highly privileged building block in medicinal chemistry, frequently serving as a core scaffold for kinase inhibitors, TRPA1 antagonists, and BACE inhibitors[1][2]. However, the inherent 1H/2H tautome...
Author: BenchChem Technical Support Team. Date: April 2026
5-Bromoindazole is a highly privileged building block in medicinal chemistry, frequently serving as a core scaffold for kinase inhibitors, TRPA1 antagonists, and BACE inhibitors[1][2]. However, the inherent 1H/2H tautomerism of the indazole ring complicates downstream functionalizations, such as Suzuki-Miyaura cross-coupling at the C5 position or electrophilic substitutions at the C3 position.
To achieve high yields and prevent unwanted side reactions (such as N-arylation or ring fragmentation), the indazole nitrogen must be masked. The choice of protecting group—specifically PMB (p-Methoxybenzyl), THP (Tetrahydropyranyl), or SEM (2-(Trimethylsilyl)ethoxymethyl)—dictates not only the regiochemical outcome (N1 vs. N2 protection) but also the synthetic limits of subsequent functionalization steps.
This guide objectively compares these three protecting groups, detailing the mechanistic causality behind their behavior and providing self-validating experimental protocols to ensure reproducibility in your workflows.
Quantitative Performance Comparison
The table below summarizes the empirical performance of PMB, THP, and SEM when applied to 5-bromoindazole, based on established medicinal chemistry campaigns[1][2][3].
Protecting Group
Typical Reagents
Regioselectivity (N1:N2)
Average Yield
Chemical Stability
Deprotection Conditions
THP
DHP, PPTS (cat.), THF
Highly N1 favored
65–85%
Stable to bases/Pd-catalysis; Highly acid-labile
Mild acid (HCl in MeOH, TFA)
SEM
SEM-Cl, NaH, DMF
Mixture (Condition dependent)
75–90%
Excellent against strong bases (n-BuLi) and nucleophiles
TBAF (heat) or strong aqueous HCl
PMB
PMB-Cl, K₂CO₃, DMF
N1 favored (Thermodynamic)
70–85%
Robust to Lewis acids and bases; Oxidation-labile
DDQ, CAN, or neat TFA (reflux)
Decision Logic for Protecting Group Selection
Selecting the correct protecting group requires working backward from the harshest downstream condition the 5-bromoindazole intermediate will face.
Decision logic for selecting THP, SEM, or PMB protecting groups for 5-bromoindazole.
Deep Dive & Methodologies
A. THP (Tetrahydropyranyl) Protection
The Causality: THP protection proceeds via an acid-catalyzed addition of the indazole N1 lone pair to the highly electrophilic oxocarbenium ion generated in situ from 3,4-dihydro-2H-pyran (DHP)[1][4]. N1 alkylation is thermodynamically favored due to the preservation of the more stable 1H-indazole aromatic system.
Self-Validating Note: The addition creates a new chiral center at the anomeric carbon. In ¹H NMR, this often renders adjacent diastereotopic protons (or existing chiral centers on the molecule) as complex multiplets. If your downstream product requires strict NMR characterization without diastereomeric complexity, THP may complicate analysis.
Step-by-Step Protocol: Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Preparation: Charge a flame-dried round-bottom flask with 5-bromo-1H-indazole (1.0 equiv, e.g., 5.0 g, 25.4 mmol) and anhydrous THF (100 mL) under an inert nitrogen atmosphere.
Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1 equiv, 0.64 g, 2.54 mmol). Note: PPTS provides a mild, buffered acidic environment that prevents substrate degradation compared to neat p-TsOH.
Reaction: Heat the mixture to 60 °C and stir for 6 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The THP-protected product will elute significantly higher (less polar) than the starting material.
Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (50 mL) to neutralize the acid catalyst. Extract with EtOAc (2 × 50 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield the product as a pale oil/solid.
B. SEM (2-(Trimethylsilyl)ethoxymethyl) Protection
The Causality: SEM protection is highly robust and uniquely valuable for C3 functionalization. When 5-bromoindazole is protected at the N2 position with a SEM group, the oxygen atoms within the SEM ether chain coordinate with lithium during subsequent metalation steps (e.g., using n-BuLi or TMPMgCl·LiCl)[3][5]. This directed ortho-metalation (DoM) effect strongly facilitates regioselective C3-lithiation without inducing ring fragmentation.
Step-by-Step Protocol: Synthesis of 1/2-SEM-5-bromoindazole
Preparation: Dissolve 5-bromo-1H-indazole (1.0 equiv, 20.0 mmol) in anhydrous DMF (40 mL) and cool to 0 °C in an ice bath.
Deprotonation: Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 24.0 mmol) in portions. Self-Validating Note: Vigorous hydrogen gas evolution will occur. Wait until bubbling ceases (approx. 30 mins) to ensure complete formation of the indazolide anion.
Alkylation: Dropwise add SEM-Cl (1.1 equiv, 22.0 mmol). Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.
Workup: Carefully quench with cold water (50 mL). Extract with diethyl ether or EtOAc (3 × 50 mL).
Purification: Wash the organics thoroughly with water (3 × 50 mL) to remove DMF, followed by brine. Dry over MgSO₄ and concentrate. Flash chromatography will separate the N1 and N2 isomers (N1 is typically less polar).
Deprotection Note: Removal requires TBAF in THF at elevated temperatures (60 °C). The reaction is driven forward by the evolution of volatile ethylene and TMS-F gases.
C. PMB (p-Methoxybenzyl) Protection
The Causality: PMB provides a sterically demanding, electron-rich benzylic protecting group. It is installed under basic conditions. Because the PMB group is highly stable to Lewis acids and transition metal catalysts, it is the preferred choice for multi-step sequences involving harsh cross-coupling (e.g., Buchwald-Hartwig aminations) where THP might prematurely cleave[2]. It allows for orthogonal deprotection using oxidative conditions (DDQ) that leave acid-sensitive functional groups intact.
Step-by-Step Protocol: Synthesis of 5-Bromo-1-(4-methoxybenzyl)-1H-indazole
Preparation: Dissolve 5-bromo-1H-indazole (1.0 equiv, 30.6 mmol) in anhydrous DMF (60 mL) at room temperature.
Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.0 equiv, 61.2 mmol). Stir for 15 minutes. Note: Using K₂CO₃ instead of NaH shifts the reaction toward thermodynamic control, heavily favoring the N1-alkylated isomer over the N2 isomer.
Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Track completion via LC-MS or TLC.
Workup: Cool the mixture and pour into saturated aqueous NaHCO₃ (100 mL). Extract with EtOAc (2 × 75 mL).
Purification: Wash the combined organics with water, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (gradient elution 100:0 to 80:20 Hexanes:EtOAc) to afford the N1-PMB protected 5-bromoindazole.
Conclusion
The successful synthesis of complex 5-bromoindazole derivatives hinges entirely on the strategic masking of the indazole nitrogen.
Use THP for short, mild synthetic routes (like standard Suzuki couplings) where rapid, acidic deprotection is advantageous.
Use SEM when exposing the intermediate to strong bases, or when regioselective C3-lithiation is the primary goal.
Use PMB for lengthy, multi-step sequences requiring orthogonal oxidative deprotection and high resilience to Lewis acids.
References
Regioselective protection at N-2 and derivatization
Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1)
Structure-Guided Discovery of Potent and Selective CLK2 Inhibitors for the Treatment of Knee Osteoarthritis
Journal of Medicinal Chemistry - ACS Public
New Preparations and Reactions of Organometallic Reagents of Mg, Zn, Li, Al and B for the Functionalization of Aromatics and Het
Elektronische Hochschulschriften der LMU München
US9687494B2 - Iminothiadiazine dioxide compounds as BACE inhibitors, compositions, and their use
Google P
Analytical Comparison Guide: LC-MS/MS Fragmentation Strategies for 5-Bromo-2-(4-methoxybenzyl)-2H-indazole
As a Senior Application Scientist, selecting the optimal liquid chromatography-tandem mass spectrometry (LC-MS/MS) platform for structural elucidation and quantification is paramount. The compound 5-Bromo-2-(4-methoxyben...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the optimal liquid chromatography-tandem mass spectrometry (LC-MS/MS) platform for structural elucidation and quantification is paramount. The compound 5-Bromo-2-(4-methoxybenzyl)-2H-indazole presents a fascinating analytical case study. It combines a halogenated heterocyclic core (2H-indazole), which is a critical pharmacophore in modern drug discovery[1], with a highly labile 4-methoxybenzyl (PMB) moiety.
This guide objectively compares the fragmentation dynamics and analytical performance of Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) versus Orbitrap Higher-energy C-trap Dissociation (HCD) for this specific molecule. By understanding the causality behind the fragmentation pathways, researchers can build self-validating experimental protocols for both high-sensitivity pharmacokinetics and high-resolution structural profiling.
Mechanistic Causality of Fragmentation
To design an effective mass spectrometry method, one must first understand the intrinsic chemical stability of the analyte under collisional activation.
In positive electrospray ionization (ESI+), 5-Bromo-2-(4-methoxybenzyl)-2H-indazole is readily protonated to form the precursor ion
[M+H]+
. The exact monoisotopic mass depends on the bromine isotope: m/z 317.028 (
79
Br) and m/z 319.026 (
81
Br). This nearly 1:1 isotopic ratio serves as a built-in diagnostic filter; any fragment retaining the indazole core will exhibit this distinct M / M+2 signature.
Upon entering the collision cell, the molecule undergoes predictable, energy-dependent dissociation:
N-C(benzyl) Bond Cleavage: The bond connecting the 2H-indazole nitrogen to the 4-methoxybenzyl group is the weakest point of the molecule.
Formation of the Base Peak (m/z 121.065): Cleavage predominantly results in charge retention on the benzyl moiety, yielding the 4-methoxybenzyl cation. This fragment is highly favored due to its resonance stabilization (forming a tropylium-like structure)[2].
Core Neutral Loss / Radical Formation: The remainder of the molecule (5-bromo-2H-indazole) is typically lost as a neutral species (195.96 Da), though at specific collision energies, charge retention on the core can yield minor fragments at m/z 196.97 / 198.97.
Proposed LC-MS/MS fragmentation pathway of 5-Bromo-2-(4-methoxybenzyl)-2H-indazole.
Platform Comparison: QqQ CID vs. Orbitrap HCD
While both platforms utilize beam-type collisional activation, their detection mechanisms and energy distribution profiles yield different analytical advantages[3],[4].
Triple Quadrupole (QqQ) CID
In a QqQ system, CID occurs in the second quadrupole (Q2), which acts as a collision cell. The precursor is isolated in Q1, fragmented in Q2 via collisions with neutral gas (Argon or Nitrogen), and specific fragments are filtered in Q3.
Advantage: Unmatched sensitivity and dynamic range for targeted absolute quantification using Multiple Reaction Monitoring (MRM).
Limitation: Operates at unit mass resolution. The m/z 121 fragment cannot be distinguished from isobaric interferences in complex biological matrices without extensive chromatographic separation.
Orbitrap High-Resolution HCD
Higher-energy C-trap Dissociation (HCD) is a vendor-specific term for beam-type CID that occurs in a dedicated multipole collision cell, with subsequent detection in the high-resolution Orbitrap analyzer[3].
Advantage: Unlike traditional 3D ion traps, HCD does not suffer from the "1/3 rule" low-mass cutoff. It can simultaneously trap and detect the low-mass m/z 121.065 fragment alongside higher-mass core fragments with sub-ppm mass accuracy[3].
Limitation: Slower scan speeds compared to QqQ, which can limit the number of data points across a narrow chromatographic peak.
Table 2: Performance Comparison (Targeted Analysis)
| Metric | QqQ CID (MRM Mode) | Orbitrap HCD (PRM Mode) |
| :--- | :--- | :--- |
| Mass Resolution | Unit (~0.7 FWHM) | High (Up to 140,000 FWHM) |
| Mass Accuracy |
±
0.1 Da | < 3 ppm |
| Linear Dynamic Range | 5-6 orders of magnitude | 3-4 orders of magnitude |
| Low-Mass Cutoff | None (Beam-type) | None (Beam-type) |
| Primary Application | High-throughput PK/TK quantification | Metabolite ID & Structural Elucidation |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols incorporate a System Suitability Test (SST) . The SST acts as a self-validating mechanism: if the isotopic ratio of the precursor does not match the theoretical 1:1 distribution of
79
Br/
81
Br, the system is failing at the MS1 isolation level and must be recalibrated before proceeding.
Comparative LC-MS workflow for QqQ (CID) and Orbitrap (HCD) platforms.
Protocol A: QqQ MRM Optimization & Quantification
Objective: Maximize sensitivity for pharmacokinetic tracking.
Chromatographic Setup: Use a sub-2 µm C18 column. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes.
System Suitability (Self-Validation): Inject 10 ng/mL standard. Perform a Q1 full scan. Verify that the peaks at m/z 317.0 and 319.0 are present at a 1:1 ratio (
±
5%).
MRM Transition Optimization:
Isolate m/z 317.0 in Q1.
Ramp the Collision Energy (CE) in Q2 from 10 eV to 40 eV in 5 eV increments.
Monitor the yield of m/z 121.1 in Q3. The optimal CE is typically found between 15-25 eV where the precursor is completely depleted and the m/z 121.1 signal is maximized.
Assay Execution: Program the MRM transitions (317.0
→
121.1 and 319.0
→
121.1). Use the 319.0 transition as a qualifier ion to ensure peak purity (the ratio of the two MRM peaks must remain constant across the chromatogram).
Objective: High-confidence structural confirmation and impurity profiling.
Chromatographic Setup: Identical to Protocol A to ensure retention time alignment.
System Suitability (Self-Validation): Inject 10 ng/mL standard. Acquire MS1 at 70,000 resolution. Verify the exact masses (317.0284 and 319.0264) are within 3 ppm mass error and exhibit the correct isotopic fine structure.
HCD Optimization:
Set up a PRM targeting m/z 317.028.
Apply a Normalized Collision Energy (NCE) step-ramp of 20, 30, and 40. NCE automatically scales the absolute collision energy based on the precursor mass, ensuring reproducible fragmentation[4].
Acquire MS2 spectra at 17,500 resolution.
Assay Execution: Extract the exact mass of the 4-methoxybenzyl fragment (m/z 121.0648
±
5 ppm). The high resolution eliminates background noise from isobaric matrix lipids, providing a pristine extracted ion chromatogram (XIC).
Conclusion
For the analysis of 5-Bromo-2-(4-methoxybenzyl)-2H-indazole, the cleavage of the N-benzyl bond dominates the fragmentation landscape. If the goal is high-throughput, sub-nanogram quantification in plasma, the QqQ CID platform is the superior choice due to its rapid duty cycle and absolute sensitivity. However, if the objective is to confirm the structural integrity of a synthesized batch, differentiate isobaric impurities, or study metabolic transformations of the indazole core, the Orbitrap HCD platform provides the indispensable high-resolution mass accuracy required to validate the exact elemental composition of the fragments.
Comparative Biological Target Affinity of 2H-Indazole vs. 1H-Indazole Derivatives: A Technical Guide
As a Senior Application Scientist, I frequently observe drug discovery programs defaulting to the 1H-indazole scaffold due to its thermodynamic stability and synthetic accessibility[1]. However, this conservative approac...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently observe drug discovery programs defaulting to the 1H-indazole scaffold due to its thermodynamic stability and synthetic accessibility[1]. However, this conservative approach often leaves critical chemical space unexplored. The indazole nucleus exists in a tautomeric equilibrium between the 1H- (benzenoid) and 2H- (quinonoid) forms[2]. While the 1H-tautomer is the default resting state in solution, the 2H-tautomer presents a distinct stereoelectronic profile that can dramatically enhance biological target affinity and selectivity for challenging kinases and nuclear receptors[3][4].
This guide provides an objective, data-driven comparison of 1H- and 2H-indazole derivatives, detailing the mechanistic rationale behind their differential binding, comparative affinity data, and the self-validating experimental protocols required for rigorous evaluation.
Physicochemical Basis for Differential Target Affinity
The fundamental difference between 1H- and 2H-indazoles lies in the position of the nitrogen-bound proton, which drastically alters the molecule's electronic distribution and spatial geometry[2].
Thermodynamic Stability: The 1H-tautomer is thermodynamically favored due to its fully aromatic benzenoid structure. The 2H-tautomer exhibits a quinonoid form, resulting in a slight loss of aromaticity[2].
Dipole Moment & Basicity: 2H-indazoles possess a significantly higher dipole moment and basicity compared to their 1H counterparts. For example, 2-methyl-2H-indazole has a dipole moment of ~3.40 D (vs. 1.50 D for 1-methyl-1H-indazole) and a pKb of 2.02 (vs. 0.42 for the 1H-isomer)[2].
Causality in Binding: The enhanced basicity and larger dipole moment of 2H-indazoles allow for stronger electrostatic interactions in polar binding pockets. Furthermore, the shift in the hydrogen-bond donor (N-H) and acceptor (N:) vectors enables 2H-indazoles to access unique binding conformations that 1H-indazoles cannot achieve without severe steric clashes.
Table 1: Physicochemical Property Comparison
Property
1H-Indazole Derivatives
2H-Indazole Derivatives
Causality in Biological Binding
Electronic Structure
Benzenoid
Quinonoid
Dictates the fundamental shape and pi-stacking capability within the target pocket.
Dipole Moment
Low (~1.50 D)
High (~3.40 D)
2H forms stronger electrostatic interactions, often increasing target residence time.
Basicity (pKb)
~0.42
~2.02
2H nitrogen has higher proton affinity, altering its capacity as an H-bond donor/acceptor.
Comparative Target Affinity & Selectivity
The distinct physicochemical properties of these tautomers directly translate to their biological performance.
1H-indazoles are classical "hinge-binders" in kinase inhibitors. Because their H-bonding motif mimics the adenine ring of ATP, they often yield potent but broad-spectrum inhibition across multiple kinase families (e.g., VEGFR, FGFR)[5].
Conversely, the 2H-indazole scaffold is increasingly recognized as a "privileged template" for achieving high selectivity[1]. For instance, focused libraries of aza-2H-indazoles have yielded highly selective inhibitors of SGK1, Tie2, and SRC kinases[3]. Beyond kinases, the 2H-indazole core has proven exceptional for nuclear receptors. Phenyl-2H-indazole derivatives act as highly selective ligands for Estrogen Receptor β (ERβ); the 2H core optimally positions polarizable C-3 substituents to achieve >100-fold affinity selectivity for ERβ over ERα[4].
Table 2: Comparative in vitro Target Affinity
Compound Class
Primary Target
Binding Affinity / IC₅₀
Selectivity Profile
Ref
1H-Indazole
VEGFR / FGFR
Low nM (e.g., Pazopanib)
Broad-spectrum kinase inhibition (standard hinge binding).
To rationally design indazole-based therapeutics, researchers must map the tautomeric properties to the desired biological outcome.
Workflow linking indazole tautomeric properties to specific biological target selection.
Mechanism of Tie2 and SGK1 kinase pathway inhibition by 2H-indazole derivatives.
Self-Validating Experimental Protocols
To objectively compare the affinity of 1H- vs. 2H-indazoles, researchers must employ rigorous methodologies. The following protocols ensure that tautomeric identity is locked and binding kinetics are accurately quantified.
Protocol A: Regioselective Synthesis and NMR Validation of 2H-Indazoles
Causality: Standard condensation reactions inevitably fall into the thermodynamic sink, yielding 1H-indazoles. To access the 2H-isomer for comparative assays, kinetic control via a copper-catalyzed reaction is mandatory[1].
Reaction Setup: Combine 2-bromobenzaldehyde (1.0 eq), a primary amine (1.2 eq), and sodium azide (1.5 eq) in DMSO.
Catalysis: Add CuI (10 mol%) and TMEDA (10 mol%). Heat at 120 °C for 12 hours. The copper catalyst drives the regioselective C-N and N-N bond formation, trapping the molecule in the 2H configuration[1].
Purification: Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
Self-Validation (¹³C NMR): You must validate the tautomeric state before biological testing. The C-3 chemical shift is highly sensitive to the tautomer. If the C-3 peak appears at ~135 ppm, the reaction reverted to the 1H-product. A successful 2H-indazole synthesis is validated by an upfield C-3 shift to ~125 ppm[2].
Causality: Biochemical IC₅₀ assays are endpoint measurements dependent on ATP concentration. Because 2H-indazoles possess a higher dipole moment, they often exhibit slower dissociation rates (Koff). SPR is required to capture real-time Kon/Koff kinetics and calculate target residence time, which is a superior predictor of in vivo efficacy.
Immobilization: Immobilize the target protein (e.g., Tie2 kinase domain) onto a CM5 sensor chip via standard amine coupling until a density of ~2000 RU is achieved.
Analyte Injection: Inject serial dilutions (e.g., 3.125 nM to 100 nM) of the purified 1H- and 2H-indazole analogs over the chip at a constant flow rate of 30 µL/min to minimize mass transport limitations.
Self-Validation: Run a reference channel with a known 1H-indazole standard (e.g., Pazopanib). The assay is validated only if the standard yields a Kd within 10% of established literature values. Furthermore, ensure the Chi-square (χ²) value of the 1:1 Langmuir binding fit is < 10% of the Rmax.
References
Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors , PubMed, [Link]
Indazole Estrogens: Highly Selective Ligands for the Estrogen Receptor β , ACS Publications,[Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance , PMC,[Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives , MDPI, [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Title: 5-Bromo-2-(4-methoxybenzyl)-2H-indazole: Comprehensive Disposal and Operational Safety Guide
Executive Summary
5-Bromo-2-(4-methoxybenzyl)-2H-indazole (CAS: 1035096-84-4) is a highly specialized brominated indazole derivative utilized in advanced drug discovery and synthetic chemistry. Due to the presence of a covalently bound bromine atom, this compound is strictly classified as a Halogenated Organic Compound (HOC) . This classification fundamentally dictates its entire lifecycle management within the laboratory. This guide provides authoritative, step-by-step protocols for the safe handling, segregation, and disposal of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards and safeguarding laboratory personnel.
Hazard Assessment & The Causality of Segregation (E-E-A-T)
Why must 5-Bromo-2-(4-methoxybenzyl)-2H-indazole be strictly segregated from standard organic waste?
The critical factor driving the operational handling of this compound is its [1]. When standard non-halogenated organic waste is incinerated, it is typically processed at around 850°C. However, if a brominated compound like 5-Bromo-2-(4-methoxybenzyl)-2H-indazole is introduced into this standard waste stream, two catastrophic operational failures occur:
Dioxin/Furan Synthesis: Incomplete combustion of halogens at standard temperatures leads to the de novo synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). To achieve complete thermal destruction and prevent the release of these persistent organic pollutants, the waste must be processed in specialized rotary kiln incinerators operating at a for at least two seconds[2].
Incinerator Corrosion: The combustion of brominated organics generates hydrobromic acid (HBr) gas. Specialized halogenated waste incinerators are equipped with to neutralize these acid gases[3]. Standard incinerators lack these scrubbers; thus, introducing brominated compounds will cause severe corrosion to the incinerator's refractory lining and exhaust stacks.
Consequently, mixing even a small amount of this compound (or its solutions) into a non-halogenated waste carboy contaminates the entire bulk, rendering it unsuitable for standard fuels blending and exponentially increasing [4].
Step-by-Step Disposal Protocols
To ensure a self-validating safety system, every disposal action must be verified by a secondary check (e.g., visual confirmation of the correct hazard label before dispensing).
Phase 1: Solid Waste Handling (Pure Compound)
Collection: Collect all solid residues, contaminated weighing paper, and empty primary vials in a designated, puncture-resistant "Solid Halogenated Waste" container.
Verification: Ensure the container is lined with a chemically compatible polyethylene bag. Do not mix with solid inorganic wastes (e.g., silica gel containing heavy metals).
Labeling: Affix a hazardous waste label immediately upon the first addition of waste. Mark the specific contents: "Halogenated Organic Solid: 5-Bromo-2-(4-methoxybenzyl)-2H-indazole".
Phase 2: Liquid Waste Handling (Solutions & Assays)
This compound is frequently dissolved in organic solvents (e.g., DMSO, Dichloromethane, or Methanol) for biological assays or synthesis.
Determine the Stream: Regardless of the solvent used, the presence of the brominated indazole dictates that the entire solution must be treated as [5].
Dispensing: Transfer the liquid waste into a chemically compatible, clearly marked "Liquid Halogenated Waste" carboy (often in many institutional EHS systems)[5].
Secondary Containment: Place the waste carboy in a secondary containment tray capable of holding 110% of the carboy's volume to mitigate catastrophic leaks.
Cap Management: The carboy must remain tightly capped at all times unless actively adding waste. Funnels must not be [4].
Phase 3: Emergency Spill Response
Evacuation & Ventilation: If a significant quantity of powder is spilled, immediately clear the immediate area and ensure fume hood sashes or room ventilation are maximizing airflow.
PPE Donning: Equip nitrile gloves (double-gloving recommended), safety goggles, a lab coat, and an N95/P100 particulate respirator to prevent inhalation of brominated dust.
Containment (Solid): Do not dry-sweep, as this aerosolizes the powder. Gently cover the spill with damp absorbent pads (using water or a compatible non-reactive solvent) to suppress dust, then carefully scoop the material using a non-sparking tool.
Disposal: Place all cleanup materials, including the outer layer of contaminated gloves, into the Solid Halogenated Waste container.
Rotary Kiln Incineration (>1100°C) with Caustic Scrubbing
Halogenated Solid
Pure compound powder, contaminated PPE, empty vials
Reactive metals, Aqueous liquids
Varies (Characteristic)
High-Temp Incineration
Non-Halogenated Liquid
Acetone, Methanol, Hexane (ONLY if completely free of the brominated indazole)
Any brominated/chlorinated compounds
F003
Fuels Blending / Solvent Recovery
Operational Workflow Visualization
The following decision tree illustrates the logical flow for segregating 5-Bromo-2-(4-methoxybenzyl)-2H-indazole to ensure it reaches the correct high-temperature incineration endpoint.
Figure 1: Decision tree for the segregation and high-temperature incineration of halogenated waste.
References
Hazardous Waste Segregation Guidelines , Bucknell University Environmental Health and Safety.[Link]
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes , U.S. Environmental Protection Agency (EPA).[Link]
Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 , Electronic Code of Federal Regulations (eCFR). [Link]
Personal protective equipment for handling 5-Bromo-2-(4-methoxybenzyl)-2h-indazole
As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 5-Bromo-2-(4-methoxybenzyl)-2H-indazole requires more than just a cursory glance at a generic Safety Data Sheet (...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 5-Bromo-2-(4-methoxybenzyl)-2H-indazole requires more than just a cursory glance at a generic Safety Data Sheet (SDS). This compound is a highly valuable building block in drug discovery—the bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the p-methoxybenzyl (PMB) group protects the indazole nitrogen during complex synthesis.
However, these exact structural features dictate strict handling, Personal Protective Equipment (PPE), and disposal protocols. The halogenated nature of the indazole core increases its potential as a skin and mucosal irritant, and the lipophilic PMB group enhances its ability to be absorbed through the skin if dissolved in organic solvents.
This guide provides a self-validating, step-by-step operational framework for the safe handling, dissolution, and disposal of this specific intermediate.
Hazard Profiling & PPE Causality
Before donning PPE, it is critical to understand why specific gear is chosen. According to the foundational guidelines in Prudent Practices in the Laboratory[1], safety protocols must be dictated by the chemical's physical state and its solvent interactions.
Aerosolization Risk: As a dry, crystalline powder, 5-Bromo-2-(4-methoxybenzyl)-2H-indazole poses a respiratory hazard. Fine particulates can easily aerosolize during weighing, necessitating respiratory barriers or strict fume hood usage.
Transdermal Carrier Effect: While the solid itself has low skin permeability, it is typically dissolved in highly penetrative solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO). If a solution spills on a glove, the solvent acts as a carrier, rapidly transporting the brominated indazole through the glove matrix and into the skin.
Task-Specific PPE Matrix
Under OSHA 29 CFR 1910.132, a rigorous hazard assessment must dictate PPE selection[2]. The following table summarizes the quantitative and qualitative PPE requirements based on the operational task:
Operational Task
Hand Protection (OSHA 1910.138)
Eye/Face Protection (OSHA 1910.133)
Respiratory & Engineering Controls
Body Protection
Weighing Solid Powder
Nitrile (4 mil, Double-gloved)
Safety Glasses with Side Shields
Chemical Fume Hood (Face velocity: 80-120 fpm)
Flame-resistant Lab Coat
Dissolution (in DCM/DMF)
Neoprene or Heavy Nitrile (8 mil+)
Chemical Splash Goggles
Chemical Fume Hood
Lab Coat + Chemical Apron
Waste Disposal
Heavy Nitrile (8 mil+)
Splash Goggles + Face Shield
Chemical Fume Hood
Lab Coat
Experimental Workflow & Safe Handling Protocols
To ensure scientific integrity and safety, every procedure must be a self-validating system —meaning the protocol includes built-in checks to verify that the safety measures are actively working before proceeding to the next step.
Workflow for the safe handling, dissolution, and disposal of halogenated indazole intermediates.
Protocol A: Weighing and Transfer (Step-by-Step)
System Validation (Fume Hood): Verify the magnehelic gauge on the fume hood reads between 0.4–0.6 m/s (80–120 fpm). Causality: Proper face velocity ensures that any aerosolized brominated particulates are pulled away from the operator's breathing zone.
System Validation (PPE): Manually inflate your nitrile gloves to check for micro-punctures before donning. Causality: A compromised glove negates the primary barrier against chemical exposure[3].
Static Mitigation: Wipe the exterior of the weighing boat and the anti-static spatula with a damp Kimwipe. Causality: Halogenated powders often carry static charges; mitigating this prevents the powder from "jumping" and contaminating the balance area.
Transfer: Weigh the 5-Bromo-2-(4-methoxybenzyl)-2H-indazole directly into a tared vial or flask inside the hood. Cap the vial immediately before moving it to the reaction setup.
Protocol B: Dissolution and Reaction Setup
Solvent Selection: When dissolving the compound in halogenated solvents (e.g., DCM), switch your outer glove to Neoprene or a heavy-duty Nitrile (8 mil+). Causality: Standard 4-mil nitrile gloves offer less than 5 minutes of breakthrough time against DCM[4].
Eye Protection Upgrade: Transition from standard safety glasses to chemical splash goggles (OSHA 1910.133 compliant) before handling the liquid phase[5].
Liquid Transfer: Use a glass syringe or a chemically compatible positive-displacement pipette to transfer the dissolved indazole into the main reaction vessel.
Halogenated Waste Disposal Plan
Because 5-Bromo-2-(4-methoxybenzyl)-2H-indazole contains a covalently bound bromine atom, any unreacted starting material, side products, and the solvents used to wash it must be strictly managed. Commingling halogenated and non-halogenated waste is a severe regulatory violation that complicates incineration and exponentially increases institutional disposal costs[6].
Protocol C: Waste Segregation and Labeling
Segregation: Collect all reaction filtrates, TLC solvent systems, and glassware rinses in a designated, chemically compatible carboy (e.g., HDPE) explicitly marked for Halogenated Solvent Waste [7].
Labeling: Label the container before the first drop of waste is added. The label must list all constituents without abbreviations (e.g., "Dichloromethane 80%, 5-Bromo-indazole derivative 5%, Hexanes 15%")[8].
Secondary Containment: Store the waste carboy in a secondary containment tray within a designated Satellite Accumulation Area (SAA)[6].
Vapor Control: Keep the waste container tightly capped at all times unless actively adding waste. Causality: Open containers release toxic halogenated VOCs into the laboratory environment, violating EPA and OSHA permissible exposure limits (PELs)[9].
References
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]
Occupational Safety and Health Administration (OSHA). OSHA's PPE Laboratory Standards (29 CFR 1910.132). Available at:[Link]
National Institutes of Health (NIH). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Available at:[Link]
Dartmouth College Environmental Health and Safety. Personal Protective Equipment for Laboratories (OSHA 1910.138 & 1910.133). Available at: [Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Guide. Available at:[Link]
University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Available at:[Link]
Northwestern University Research Safety. Hazardous Waste Disposal Guide. Available at: [Link]
University of Louisville DEHS. Chemical Waste Management: Combining Compatible Used Organic Solvents. Available at:[Link]
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Available at:[Link]